6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2S/c11-10(12,13)6-2-1-5-3-8(9(14)15)16-7(5)4-6/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHNPVVUDRTIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591888 | |
| Record name | 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142329-22-4 | |
| Record name | 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
Abstract: This document provides a comprehensive technical overview of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. It details the compound's chemical structure, physicochemical properties, and spectroscopic data. Furthermore, this guide outlines its critical role as a synthetic intermediate in the development of novel therapeutic agents, particularly in the realm of antimicrobial research. Experimental protocols and visualized workflows are included to support researchers, scientists, and drug development professionals in its application.
Chemical Identity and Properties
This compound is an organic compound featuring a benzo[b]thiophene core functionalized with a carboxylic acid group at the 2-position and a trifluoromethyl group at the 6-position.[1] The presence of the trifluoromethyl group is notable for enhancing key properties such as chemical stability, lipophilicity, and biological activity in derivative molecules.[2][3]
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value |
| CAS Number | 142329-22-4[][5][6] |
| Molecular Formula | C₁₀H₅F₃O₂S[][6] |
| Molecular Weight | 246.21 g/mol [][6] |
| IUPAC Name | 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid[] |
| Synonyms | 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid[] |
| SMILES | C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C(=O)O[] |
| InChI | InChI=1S/C10H5F3O2S/c11-10(12,13)6-2-1-5-3-8(9(14)15)16-7(5)4-6/h1-4H,(H,14,15)[] |
| InChIKey | HYHNPVVUDRTIJR-UHFFFAOYSA-N[] |
Physicochemical Properties
The known physical and chemical properties are presented below, sourced from various chemical suppliers and databases.
| Property | Value |
| Physical Form | Solid, White Powder[7][8] |
| Melting Point | 198-201 °C[] |
| Boiling Point | 369.6 °C at 760 mmHg[] |
| Density | 1.547 g/cm³[] |
| Purity | Commercially available at ≥95%[][9] |
| Storage Conditions | Store sealed in a dry environment at 2-8 °C[9][10] |
Synthesis and Spectroscopic Characterization
While this compound is commercially available, it serves as a crucial starting material for the synthesis of more complex, biologically active molecules. Its structural characterization is fundamental for verifying its identity before use in further synthetic steps.
Role in Synthesis
This compound is a key intermediate in the synthesis of novel therapeutic agents. For instance, it has been utilized as the foundational scaffold to produce a series of benzo[b]thiophene acylhydrazones, which were subsequently evaluated for antimicrobial activity against multidrug-resistant Staphylococcus aureus.[7][8] In a typical reaction, the carboxylic acid group is activated and then reacted with a hydrazine derivative to form an acylhydrazide, which is then condensed with an aldehyde or ketone.
Experimental Protocol: ¹H NMR Spectroscopy
The identity and purity of the compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The following protocol is based on published data.[7][8]
-
Sample Preparation: Dissolve a small amount of the compound (typically 5-10 mg) in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 300 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the proton (¹H) NMR spectrum at room temperature.
-
Analysis: Process the spectrum and integrate the signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
Spectroscopic Data
The reported ¹H NMR data for this compound are summarized below.[7][8]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.59 | quartet (q) | 0.8 | Aromatic H |
| 8.10 | doublet (d) | 0.8 | Aromatic H |
| 7.98 | doublet of triplets (dt) | 8.5, 0.8 | Aromatic H |
| 7.75 | doublet of doublets (dd) | 8.5, 1.3 | Aromatic H |
Applications in Research and Development
The unique combination of a planar, aromatic benzo[b]thiophene ring system and an electron-withdrawing trifluoromethyl group makes this molecule a valuable building block in several areas of research.
-
Antimicrobial Drug Development: The compound is a proven precursor for synthesizing molecules with potent antimicrobial properties. Its derivatives have shown activity against clinically relevant pathogens like multidrug-resistant S. aureus.[7][8]
-
Oncology and Anti-inflammatory Research: It is explored as an intermediate for creating novel drug candidates for anti-cancer and anti-inflammatory therapies.[2] The trifluoromethyl group can enhance the efficacy and pharmacokinetic profile of the final drug product.
-
Materials Science: The rigid, aromatic structure of the benzo[b]thiophene core suggests potential applications in the development of organic semiconductors and other advanced materials where π-π stacking interactions are relevant.[1]
Visualized Structures and Workflows
To better illustrate the structure and utility of this compound, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Synthetic workflow using the title compound to produce antimicrobial agents.
References
- 1. CAS 142329-22-4: 6-TRIFLUOROMETHYL-BENZO[B]THIOPHENE-2-CAR… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 142329-22-4 [sigmaaldrich.com]
- 10. 142329-22-4|this compound|BLD Pharm [bldpharm.com]
A Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural features, including the benzothiophene core and the electron-withdrawing trifluoromethyl group, are known to modulate physicochemical properties that are critical for biological activity and material performance. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅F₃O₂S | [1][2] |
| Molecular Weight | 246.21 g/mol | [2][] |
| Physical Form | Solid | |
| Melting Point | 198-201 °C | [] |
| Boiling Point | 369.6 °C at 760 mmHg | [] |
| Density | 1.547 g/cm³ | [] |
| InChI Key | HYHNPVVUDRTIJR-UHFFFAOYSA-N | [] |
| SMILES | O=C(O)c1sc2cc(cc(C(F)(F)F)c2)c1 | [] |
Experimental Protocols
The determination of physicochemical properties is fundamental to understanding the behavior of a compound in various environments, including biological systems. Below are detailed methodologies for key experiments.
Synthesis of this compound
A common route to synthesize benzo[b]thiophene-2-carboxylic acids involves the hydrolysis of the corresponding ethyl ester.[4]
Procedure:
-
To a solution of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate in ethanol, add a solution of 3N sodium hydroxide.
-
Stir the resulting solution at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and acidify with 1N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum to yield the crude product.
-
Further purification can be achieved by recrystallization.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.[5]
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of flasks containing a mixture of n-octanol and water, pre-saturated with each other.
-
Add a small aliquot of the stock solution to each flask.
-
Shake the flasks vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Centrifuge the flasks to separate the octanol and water phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[6]
Procedure:
-
Dissolve an accurately weighed amount of this compound in a known volume of water, potentially with a co-solvent if solubility is low.
-
Place the solution in a thermostatted vessel and insert a calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).
Determination of Aqueous Solubility by Shake-Flask Method
This method determines the equilibrium solubility of a compound in water.[6]
Procedure:
-
Add an excess amount of solid this compound to a known volume of water in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the suspension to settle, or centrifuge/filter to separate the undissolved solid from the saturated solution.
-
Determine the concentration of the compound in the clear aqueous phase using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
The measured concentration represents the thermodynamic solubility of the compound.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and physicochemical characterization processes.
Caption: Synthetic workflow for this compound.
Caption: Workflow for physicochemical characterization.
References
- 1. 6-TRIFLUOROMETHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID, CasNo.142329-22-4 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 2. scbt.com [scbt.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | MDPI [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
An In-Depth Technical Guide to 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (CAS: 142329-22-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, a fluorinated heterocyclic compound with potential applications in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and its role as a key intermediate in the development of novel antimicrobial agents. Detailed experimental protocols for its synthesis and the evaluation of the antimicrobial activity of its derivatives are presented. While the direct biological activity of the title compound is not extensively reported, this guide includes data on its derivatives to highlight its therapeutic potential.
Chemical and Physical Properties
This compound is a solid, organic compound characterized by a benzothiophene core substituted with a trifluoromethyl group and a carboxylic acid.[1][] The trifluoromethyl group significantly influences the compound's lipophilicity and electronic properties, making it a valuable scaffold in drug design.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 142329-22-4 | [3] |
| Molecular Formula | C₁₀H₅F₃O₂S | [] |
| Molecular Weight | 246.21 g/mol | [][3] |
| IUPAC Name | 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | [] |
| Synonyms | 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, 2-Carboxy-6-(trifluoromethyl)benzo[b]thiophene | |
| Melting Point | 198-201°C | [] |
| Boiling Point | 369.6°C at 760 mmHg | [] |
| Density | 1.547 g/cm³ | [] |
| Physical Form | Solid | |
| InChI Key | HYHNPVVUDRTIJR-UHFFFAOYSA-N | [] |
| SMILES | C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C(=O)O | [] |
Synthesis
The synthesis of this compound can be achieved through a two-step process starting from 2-fluoro-4-(trifluoromethyl)benzaldehyde. The initial step involves the formation of the ethyl ester derivative, followed by hydrolysis to yield the final carboxylic acid.[4]
Experimental Protocol: Synthesis of Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
This procedure is adapted from a method described in the synthesis of related compounds.[4]
Materials:
-
2-fluoro-4-(trifluoromethyl)benzaldehyde
-
Ethyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
Procedure:
-
Under a dry and inert nitrogen atmosphere, dissolve 2-fluoro-4-(trifluoromethyl)benzaldehyde (1 equivalent) in anhydrous DMF.
-
Add ethyl thioglycolate (1.2 equivalents) and potassium carbonate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 60°C for 2 hours.
-
After cooling, dilute the mixture with water and extract the product with diethyl ether.
-
Dry the organic layer over sodium sulfate and concentrate it under vacuum.
-
Recrystallize the resulting residue from methanol and filter to obtain the pure ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.[4]
Experimental Protocol: Synthesis of this compound
This general procedure describes the hydrolysis of the ethyl ester to the carboxylic acid.[4]
Materials:
-
Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
-
Ethanol (EtOH)
-
3N Sodium hydroxide (NaOH) solution
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol.
-
Add a 3N solution of sodium hydroxide (2 equivalents) to the solution.
-
Stir the mixture at room temperature overnight.
-
Concentrate the solution under vacuum to remove the ethanol.
-
Dilute the residue with water and acidify with 1N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate and concentrate under vacuum to yield this compound as a white powder.[4]
Biological Activity and Potential Applications
While quantitative data on the direct antimicrobial activity of this compound is limited in the reviewed literature, it serves as a crucial starting material for the synthesis of potent antimicrobial agents.[4] Derivatives, particularly acylhydrazones, have demonstrated significant activity against multidrug-resistant Staphylococcus aureus (MRSA).[4]
Antimicrobial Activity of Derivatives
A study focused on synthesizing a series of acylhydrazone derivatives of this compound and evaluating their antibacterial activity.[4] The general structure of these derivatives involves the condensation of the corresponding carbohydrazide with various aldehydes.
Table 2: Antimicrobial Activity of Selected Acylhydrazone Derivatives of this compound against S. aureus
| Compound ID | Derivative Structure | MIC (µg/mL) vs S. aureus (CIP-resistant) | MIC (µg/mL) vs S. aureus (DAP-resistant) |
| III.d | (E)-N'-(4-fluorobenzylidene)-6-(trifluoromethyl)benzo[b]thiophene-2-carbohydrazide | 16 | 16 |
| IV.d | (E)-N'-(pyridin-2-ylmethylene)-6-(trifluoromethyl)benzo[b]thiophene-2-carbohydrazide | 8 | 8 |
| V.d | (E)-N'-(furan-2-ylmethylene)-6-(trifluoromethyl)benzo[b]thiophene-2-carbohydrazide | 16 | 16 |
Data extracted from "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus".[4]
Potential Mechanism of Action
The precise mechanism of action for this compound and its derivatives has not been fully elucidated. However, research on other fluorinated benzothiophene hybrids as antibacterial agents has identified bacterial pyruvate kinase (PK) as a potential molecular target.[1] Inhibition of this enzyme would disrupt key metabolic pathways essential for bacterial survival. It is plausible that derivatives of this compound may exert their antimicrobial effects through a similar mechanism, although further investigation is required to confirm this hypothesis.
Experimental Protocols for Biological Evaluation
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, based on methodologies used for evaluating benzothiophene derivatives.[4]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in CA-MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well containing the diluted compound with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Safety Information
This compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.
Conclusion
This compound is a valuable building block in medicinal chemistry, particularly for the development of novel antimicrobial agents. While the compound itself has limited reported biological activity, its derivatives have shown promising results against drug-resistant bacteria. The synthetic route is well-defined, and established protocols are available for evaluating the biological activity of its derivatives. Further research into the mechanism of action of this class of compounds could lead to the development of new and effective therapeutics.
References
The Trifluoromethyl Group: A Key Player in the Biological Activity of Benzothiophenes
A Technical Guide for Researchers and Drug Development Professionals
The incorporation of trifluoromethyl (CF3) groups into the benzothiophene scaffold has emerged as a powerful strategy in medicinal chemistry, yielding compounds with a broad spectrum of potent biological activities. This guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of trifluoromethylated benzothiophenes, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and visual representations of key concepts are included to facilitate further research and development in this promising area of drug discovery.
Anticancer Activity
Trifluoromethylated benzothiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The electron-withdrawing nature of the trifluoromethyl group can enhance the molecule's interaction with biological targets and improve its pharmacokinetic profile.[1][2][3][4]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected trifluoromethylated benzothiophene analogs.
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| 1i | BRAF-mutated melanoma | IC50 | 190 nM | [5] |
| 1q | BRAF-mutated melanoma | GI50 | 220 nM | [5] |
| 5 | Various (NCI-60 panel) | GI50 | 10–100 nM | [6] |
| 6 | Various (NCI-60 panel) | GI50 | 21.1–98.9 nM | [6] |
| 13 | Various (NCI-60 panel) | GI50 | 10–100 nM | [6] |
| 8c | PC-3 (Prostate) | logGI50 | -7.10 | [7] |
| 7a | HepG2 (Liver) | IC50 | 6.1 ± 1.9 µM | [8] |
| 7b | HepG2 (Liver) | IC50 | 7.9 ± 1.9 µM | [8] |
| 3b | A375, C32 (Melanoma) | Viability Reduction | ~80% at 50 µM | [9] |
Mechanism of Action: Kinase Inhibition
A key mechanism through which trifluoromethylated benzothiophenes exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[10] For instance, certain derivatives have been identified as potent inhibitors of BRAF kinase, a key player in the RAS-RAF-MEK-ERK pathway that is frequently hyperactivated in melanoma.[5] The trifluoromethyl group can contribute to the binding affinity and selectivity of these inhibitors.[11]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12][13][14]
Workflow:
Detailed Methodology:
-
Cell Seeding: Human cancer cell lines are seeded in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the trifluoromethylated benzothiophene compounds, typically in a serial dilution. A control group with no compound and a blank with no cells are also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is then determined by plotting the cell viability against the compound concentration.[13]
Antimicrobial Activity
The benzothiophene scaffold is a constituent of several antimicrobial agents.[15][16] The incorporation of a trifluoromethyl group can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell membranes.[4]
Quantitative Antimicrobial Data
The following table presents the antimicrobial activity of representative trifluoromethylated benzothiophene derivatives.
| Compound ID | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| II.b | Staphylococcus aureus | MIC | 4 | [17] |
| 7 | Pseudomonas aeruginosa | - | More potent than gentamicin | [18] |
| Fluorinated benzothiophene-indole hybrids | MRSA strains | MIC | < 16 | [19] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22]
Workflow:
Detailed Methodology:
-
Compound Dilution: A two-fold serial dilution of the trifluoromethylated benzothiophene compound is prepared in a 96-well microtiter plate containing a suitable broth medium.[22]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[20][21]
Anti-inflammatory Activity
Benzothiophene derivatives have been investigated for their anti-inflammatory properties.[15][16][23][24][25] The trifluoromethyl group can modulate the electronic properties of the molecule, potentially influencing its interaction with inflammatory targets.
Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of these compounds can be attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.[26] Some compounds may also exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[27][28]
Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)
The protein denaturation assay is a simple and effective in vitro method to screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.[27][28][29]
Workflow:
Detailed Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a solution of bovine serum albumin (BSA) or egg albumin and various concentrations of the trifluoromethylated benzothiophene compound.[27][29]
-
Denaturation: The mixture is heated to induce protein denaturation.
-
Turbidity Measurement: After cooling, the turbidity of the solution is measured using a spectrophotometer at a wavelength of 660 nm.[27]
-
Data Analysis: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control sample (without the compound). A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.[28][29]
Conclusion
Trifluoromethylated benzothiophenes represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with favorable physicochemical properties imparted by the trifluoromethyl group, make them attractive candidates for further development. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to explore and expand upon the therapeutic potential of this important chemical scaffold.
References
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent BRAF kinase inhibitors based on 2,4,5-trisubstituted imidazole with naphthyl and benzothiophene 4-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. integra-biosciences.com [integra-biosciences.com]
- 23. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. | Semantic Scholar [semanticscholar.org]
- 25. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 28. researchgate.net [researchgate.net]
- 29. bbrc.in [bbrc.in]
The Trifluoromethyl Group: A Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in modern medicinal chemistry. Its unique electronic and steric properties profoundly influence the physicochemical and pharmacological profiles of drug candidates, often leading to significant improvements in metabolic stability, bioavailability, and target affinity.[1][2][3][4] This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. The trifluoromethyl group is frequently employed as a bioisostere for a methyl group or a chlorine atom, offering a powerful strategy to modulate a molecule's properties and enhance its therapeutic potential.[5]
Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group
The trifluoromethyl group imparts a unique combination of properties to a molecule, primarily driven by the high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond.[3] These characteristics translate into several key advantages in drug design:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7] Replacing a metabolically labile methyl group with a trifluoromethyl group can block a key site of metabolism, thereby increasing the drug's half-life and improving its oral bioavailability.[6][8]
-
Lipophilicity: The trifluoromethyl group is more lipophilic than a hydrogen atom and has a lipophilicity comparable to a methyl or ethyl group. This property can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[3][9] The Hansch-Fujita π constant for a CF₃ group is approximately +0.88.[3]
-
Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution within a molecule, influencing its interactions with the target protein.[4] This can lead to enhanced binding affinity and potency. The CF₃ group can participate in favorable non-covalent interactions within the binding pocket, such as dipole-dipole and orthogonal multipolar interactions.
-
pKa Modulation: The electron-withdrawing properties of the trifluoromethyl group can significantly lower the pKa of nearby acidic or basic functional groups. For instance, the pKa of anilines is lowered by the presence of a trifluoromethyl group.
Quantitative Data Summary
The following tables summarize the quantitative impact of the trifluoromethyl group on key drug properties.
Table 1: Comparison of Lipophilicity (LogP)
| Compound Pair | Structure (R = CH₃) | LogP (R = CH₃) | Structure (R = CF₃) | LogP (R = CF₃) | Reference |
| Toluene / (Trifluoromethyl)benzene | 2.73 | 2.86 | [Calculated] | ||
| Anisole / (Trifluoromethoxy)benzene | 2.11 | 2.65 | [Calculated] | ||
| Fluoxetine Analogue | ~3.5 | Fluoxetine | 4.05 | [4] |
Table 2: Comparison of Metabolic Stability
| Compound Pair | R Group | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Species | Reference |
| WIN 54954 Analogue | CH₃ | - | (18 metabolites) | Monkey Liver Microsomes | [8] |
| WIN 54954 Analogue | CF₃ | - | (2 minor metabolites) | Monkey Liver Microsomes | [8] |
| Indole Analogue | H | 12.35 | - | Mouse Liver Microsomes | [7] |
| Indole Analogue | 4-F | 13.29 | - | Mouse Liver Microsomes | [7] |
| Indole Analogue | 5-CF₃ | >60 | - | Mouse Liver Microsomes | [7] |
Table 3: Comparison of Binding Affinity
| Drug / Analogue Pair | Target | R Group | IC₅₀ / Kᵢ | Reference |
| Celecoxib Analogue | COX-2 | CH₃ | >100 µM | [Implied from selectivity data] |
| Celecoxib | COX-2 | CF₃ | 0.06 µM | [2] |
| Enzalutamide Analogue | Androgen Receptor | H | - | [Data not found for direct H analogue] |
| Enzalutamide | Androgen Receptor | CF₃ | 21.4 nM (IC₅₀) | [10] |
| Bicalutamide | Androgen Receptor | CF₃ | - | [Lower affinity than Enzalutamide][11] |
| Nilutamide | Androgen Receptor | CF₃ | - | [Lower affinity than Bicalutamide][12] |
| Apalutamide | Androgen Receptor | CF₃ | - | [Higher affinity than Bicalutamide][13] |
Signaling Pathways of Trifluoromethylated Drugs
The trifluoromethyl group is a key feature in numerous blockbuster drugs. The following diagrams illustrate the signaling pathways affected by three prominent examples.
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2\n(Cyclooxygenase-2)", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins\n(e.g., PGE2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation & Pain", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Celecoxib [label="Celecoxib (with CF3 group)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX2; COX2 -> Prostaglandins; Prostaglandins -> Inflammation; Celecoxib -> COX2 [arrowhead=tee, color="#EA4335", style=bold, label=" Inhibition"]; }
Caption: Mechanism of action of Celecoxib.// Nodes Presynaptic_Neuron [label="Presynaptic\nNeuron", fillcolor="#F1F3F4", fontcolor="#202124"]; Serotonin_Vesicles [label="Serotonin\nVesicles", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Synaptic_Cleft [label="Synaptic Cleft", shape=plaintext]; SERT [label="SERT\n(Serotonin Transporter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Postsynaptic_Neuron [label="Postsynaptic\nNeuron", fillcolor="#F1F3F4", fontcolor="#202124"]; Serotonin_Receptors [label="Serotonin\nReceptors", fillcolor="#FBBC05", fontcolor="#202124"]; Neuronal_Signaling [label="Altered Neuronal\nSignaling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fluoxetine [label="Fluoxetine (with CF3 group)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Presynaptic_Neuron -> Serotonin_Vesicles [style=invis]; Serotonin_Vesicles -> Synaptic_Cleft [label="Release"]; Synaptic_Cleft -> SERT [label="Reuptake"]; SERT -> Presynaptic_Neuron; Synaptic_Cleft -> Serotonin_Receptors; Serotonin_Receptors -> Postsynaptic_Neuron; Postsynaptic_Neuron -> Neuronal_Signaling; Fluoxetine -> SERT [arrowhead=tee, color="#EA4335", style=bold, label=" Inhibition"]; }
Caption: Mechanism of action of Fluoxetine.// Nodes Androgen [label="Androgen (e.g., Testosterone)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AR [label="Androgen Receptor (AR)", fillcolor="#F1F3F4", fontcolor="#202124"]; AR_Complex [label="Androgen-AR Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Binding [label="DNA Binding (AREs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Transcription [label="Gene Transcription", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Growth [label="Prostate Cancer\nCell Growth", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apalutamide [label="Apalutamide (with CF3 group)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Androgen -> AR; AR -> AR_Complex; AR_Complex -> Nucleus [label="Nuclear\nTranslocation"]; Nucleus -> DNA_Binding [style=invis]; DNA_Binding -> Gene_Transcription; Gene_Transcription -> Tumor_Growth; Apalutamide -> AR [arrowhead=tee, color="#EA4335", style=bold, label=" Binding\nInhibition"]; Apalutamide -> AR_Complex [arrowhead=tee, color="#EA4335", style=bold, label=" Inhibits Nuclear\nTranslocation"]; Apalutamide -> DNA_Binding [arrowhead=tee, color="#EA4335", style=bold, label=" Inhibits DNA\nBinding"]; }
Caption: Mechanism of action of Apalutamide.Experimental Protocols
Detailed methodologies for assessing the key properties influenced by the trifluoromethyl group are provided below.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound and positive controls (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (or from other species)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Thaw the liver microsomes on ice and dilute to the desired concentration in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents\n(Compound, Microsomes, NADPH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Time_Sampling [label="Sample at Time Points", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench_Reaction [label="Quench Reaction\n(e.g., with Acetonitrile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge to\nPellet Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Supernatant [label="Analyze Supernatant\nby LC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Calculate t½ and CLint", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Incubation; Incubation -> Time_Sampling; Time_Sampling -> Quench_Reaction; Quench_Reaction -> Centrifuge; Centrifuge -> Analyze_Supernatant; Analyze_Supernatant -> Data_Analysis; Data_Analysis -> End; }
Caption: Experimental workflow for in vitro metabolic stability assay.Lipophilicity Determination (LogP/LogD) by Shake-Flask Method
Objective: To determine the n-octanol/water partition coefficient (LogP) or distribution coefficient (LogD) of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer of a specific pH (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Preparation of Phases:
-
Mutually saturate the n-octanol and aqueous phases by shaking them together for an extended period and then allowing them to separate.
-
-
Partitioning:
-
Accurately weigh the test compound and dissolve it in one of the phases (usually the one in which it is more soluble).
-
Add a known volume of this solution to a vial containing a known volume of the other phase.
-
-
Equilibration:
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning of the compound between the two phases.
-
Allow the vial to stand undisturbed or centrifuge it to ensure complete phase separation.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from each phase, avoiding cross-contamination.
-
Quantify the concentration of the compound in each phase using a suitable analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP (or LogD) is the logarithm (base 10) of P.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Phases [label="Prepare Saturated\nn-Octanol and Aqueous Phases", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve_Compound [label="Dissolve Compound\nin One Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix_Phases [label="Mix Phases and Shake", fillcolor="#FBBC05", fontcolor="#202124"]; Separate_Phases [label="Separate Phases\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Phases [label="Quantify Compound\nin Each Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate_LogP [label="Calculate LogP", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Phases; Prepare_Phases -> Dissolve_Compound; Dissolve_Compound -> Mix_Phases; Mix_Phases -> Separate_Phases; Separate_Phases -> Analyze_Phases; Analyze_Phases -> Calculate_LogP; Calculate_LogP -> End; }
Caption: Experimental workflow for LogP determination by the shake-flask method.Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (Kₐ, Kₑ, Kᵢ) of a test compound (analyte) to a target protein (ligand).
Materials:
-
SPR instrument and sensor chips
-
Target protein (ligand)
-
Test compound (analyte)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running buffer
-
Regeneration solution
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., using EDC/NHS).
-
Inject the ligand solution over the activated surface to covalently attach it.
-
Deactivate any remaining active sites.
-
-
Analyte Binding:
-
Inject a series of concentrations of the analyte in the running buffer over the ligand-immobilized surface.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the ligand.
-
-
Dissociation:
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
Inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᵢ = kₑ / kₐ).
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Immobilize_Ligand [label="Immobilize Ligand\non Sensor Chip", fillcolor="#F1F3F4", fontcolor="#202124"]; Inject_Analyte [label="Inject Analyte\n(Association)", fillcolor="#FBBC05", fontcolor="#202124"]; Flow_Buffer [label="Flow Buffer\n(Dissociation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Regenerate_Surface [label="Regenerate Surface", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Sensorgram Data", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Determine_Kinetics [label="Determine ka, kd, KD", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Immobilize_Ligand; Immobilize_Ligand -> Inject_Analyte; Inject_Analyte -> Flow_Buffer; Flow_Buffer -> Regenerate_Surface; Regenerate_Surface -> Inject_Analyte [label="Next Concentration"]; Flow_Buffer -> Analyze_Data; Analyze_Data -> Determine_Kinetics; Determine_Kinetics -> End; }
Caption: Experimental workflow for binding affinity measurement by SPR.Conclusion
The trifluoromethyl group is a powerful and versatile functional group in drug design, offering a predictable means to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. A thorough understanding of its effects, supported by quantitative data and robust experimental evaluation, is crucial for the successful development of novel therapeutics. The strategic application of trifluoromethylation will undoubtedly continue to be a key strategy in the medicinal chemist's toolkit for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the effect of the antiandrogen apalutamide (ARN-509) versus bicalutamide on the androgen receptor pathway in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, primarily driven by its significant potential in the development of novel antimicrobial agents. The incorporation of the trifluoromethyl group at the 6-position of the benzothiophene core imparts unique physicochemical properties, enhancing metabolic stability and cellular permeability, which are advantageous for drug design. This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential mechanisms of action of derivatives based on this core structure. Detailed experimental protocols for both synthesis and biological evaluation are presented, alongside a summary of available quantitative data to facilitate comparative analysis and guide future research endeavors in the development of new therapeutics.
Introduction
Benzo[b]thiophene derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of the benzothiophene ring system allows for the fine-tuning of its biological profile. The introduction of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] This guide focuses on derivatives of this compound, a core structure that has shown particular promise as a precursor for potent antibacterial agents.
Synthesis of this compound and its Derivatives
The synthesis of the core scaffold and its subsequent derivatization are crucial steps in the exploration of its therapeutic potential. A general synthetic pathway involves the construction of the benzothiophene ring followed by modification of the carboxylic acid group.
Synthesis of this compound
A common route to obtaining the title compound is through the reaction of a suitably substituted benzaldehyde with an ethyl thioglycolate followed by saponification.
Experimental Protocol: Synthesis of Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Under a dry and inert nitrogen atmosphere, a solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (1 equivalent), ethyl thioglycolate (1.2 equivalents), and potassium carbonate (1.1 equivalents) in anhydrous dimethylformamide (DMF) is stirred at 60 °C for 2 hours. The reaction mixture is then diluted with water, extracted with diethyl ether, dried over sodium sulfate, and concentrated under vacuum. The resulting residue is recrystallized from methanol to yield the ethyl ester.[5]
Experimental Protocol: Saponification to this compound
To a solution of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate in ethanol, a 3N solution of sodium hydroxide (2 equivalents) is added. The solution is stirred at room temperature overnight. The mixture is then concentrated under vacuum, diluted with water, and acidified with 1N hydrochloric acid. The resulting precipitate is extracted with ethyl acetate, dried over sodium sulfate, and concentrated under vacuum to afford the desired carboxylic acid.[5]
Synthesis of Acylhydrazone Derivatives
The carboxylic acid moiety serves as a versatile handle for the synthesis of a variety of derivatives. Acylhydrazones, in particular, have been identified as a promising class of derivatives with significant antimicrobial activity.[5]
Experimental Protocol: General Procedure for the Synthesis of Acylhydrazones
This compound is first converted to its corresponding hydrazide. The acid is treated with a carbodiimide coupling agent, such as EDC, and N-hydroxysuccinimide in the presence of a base like triethylamine, followed by the addition of hydrazine hydrate. The resulting carbohydrazide is then reacted with a variety of aromatic or heteroaromatic aldehydes in a suitable solvent like ethanol with catalytic acid to yield the final acylhydrazone derivatives.[6][7]
Biological Activity and Quantitative Data
Derivatives of this compound have been primarily investigated for their antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 142329-22-4 | [8] |
| Molecular Formula | C₁₀H₅F₃O₂S | [8] |
| Molecular Weight | 246.21 g/mol | [8] |
Experimental Protocols for Biological Evaluation
To assess the antimicrobial potential of these derivatives, standardized microbiological assays are employed.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of a compound against a specific microorganism.[6][9]
Experimental Protocol: Broth Microdilution Assay
-
Compound Preparation: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CaMHB) in a 96-well microtiter plate.[6][9]
-
Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland standard) is prepared from fresh colonies grown on an appropriate agar medium.[6]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Controls: Positive controls (broth with bacteria and a standard antibiotic), negative controls (broth with bacteria and DMSO without compound), and sterility controls (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound derivatives as antimicrobial agents has not been definitively elucidated. However, insights can be drawn from the known effects of the trifluoromethyl group and the broader class of benzothiophene compounds on biological systems.
The trifluoromethyl group is known to enhance membrane permeability, which could facilitate the entry of the compound into bacterial cells.[3] Some studies on trifluoromethyl-containing ketones suggest that their antibacterial effect may be related to the targeting of membrane transporters.[11] It is plausible that this compound derivatives could exert their effect by disrupting the bacterial cell membrane or interfering with essential transport processes.
The following diagram illustrates a hypothetical workflow for investigating the antimicrobial mechanism of action.
Caption: Workflow for Investigating Antimicrobial Mechanism.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds for the development of new antimicrobial agents. The synthetic routes are well-established, and preliminary studies indicate significant biological activity. Future research should focus on the synthesis and screening of a larger library of these derivatives to establish a clear structure-activity relationship. Comprehensive quantitative data from these studies will be invaluable for optimizing the scaffold for enhanced potency and a favorable safety profile. Furthermore, detailed mechanistic studies are required to identify the specific bacterial targets and signaling pathways affected by these compounds, which will facilitate their rational design and development as next-generation antibiotics. The investigation into other potential therapeutic applications, such as anticancer and anti-inflammatory activities, based on the broad biological profile of the benzothiophene core, is also a worthy avenue for future exploration.[1][12]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Benzo[ b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
Technical Guide: 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a fluorinated heterocyclic compound belonging to the benzothiophene class. The benzothiophene scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a subject of interest for drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities based on available research.
Chemical and Physical Properties
The fundamental chemical and physical properties of 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | [1] |
| Synonyms | 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, 2-Carboxy-6-(trifluoromethyl)benzo[b]thiophene | [1] |
| CAS Number | 142329-22-4 | [2] |
| Molecular Formula | C₁₀H₅F₃O₂S | [2] |
| Molecular Weight | 246.21 g/mol | [2] |
| Physical Form | Solid | [1] |
| Boiling Point | 198-201 °C | [1] |
| Storage Temperature | 2-8 °C | [1] |
Synthesis and Experimental Protocols
A documented application of 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is as a key intermediate in the synthesis of novel antimicrobial agents. Specifically, it has been used to synthesize a series of acylhydrazone derivatives.[3]
Synthesis of Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
The precursor to the title compound can be synthesized as follows:
Experimental Protocol:
Under a dried and inert atmosphere (N₂), a solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (5.20 mmol, 1 eq.), ethyl thioglycolate (6.20 mmol, 1.2 eq.), and K₂CO₃ (5.70 mmol, 1.1 eq.) in anhydrous DMF (10 mL) was stirred at 60 °C for 2 hours. The reaction mixture was then diluted with water (20 mL), extracted with Et₂O, dried over Na₂SO₄, and concentrated under vacuum. The resulting residue was recrystallized from MeOH and filtered to yield ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.[3]
Saponification to 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
The carboxylic acid is obtained by the saponification of its corresponding ethyl ester.
Experimental Protocol:
To a solution of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate in ethanol, a solution of 3N NaOH (2 eq.) is added. The solution is stirred at room temperature overnight, then concentrated under vacuum. The residue is diluted with water, acidified with 1N HCl, and extracted with EtOAc. The organic layer is dried over Na₂SO₄ and concentrated under vacuum to yield 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.[3]
Potential Biological Activities and Mechanism of Action
While direct biological activity data for 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is limited in publicly available literature, the broader class of benzothiophene-2-carboxylic acid derivatives has shown significant promise in several therapeutic areas. The potential activities of the title compound can be inferred from these related structures.
Antimicrobial Activity
As previously mentioned, 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid serves as a precursor for acylhydrazone derivatives that have been evaluated for their antimicrobial properties against multidrug-resistant Staphylococcus aureus.[3] This suggests that the core benzothiophene-2-carboxylic acid scaffold is a viable starting point for the development of novel antibiotics.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of thiophene-based compounds, including benzothiophene derivatives.[4][5] These compounds are known to target key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
A notable example is 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), which has demonstrated therapeutic effects in a mouse model of ulcerative colitis. BT2 was found to suppress the activation of the mammalian target of rapamycin complex 1 (mTORC1) and reduce the expression of cyclooxygenase-2 (COX-2), both of which are crucial mediators of inflammation.
Given the structural similarity, it is plausible that 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid could also exhibit anti-inflammatory effects through a similar mechanism of action.
Anticancer Activity
The trifluoromethyl group is a common feature in many anticancer drugs, as it can enhance their efficacy.[6][7] Various benzothiophene derivatives have been investigated for their anticancer properties. For instance, certain thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have shown potent antiproliferative activity against several cancer cell lines.[6] While the direct anticancer activity of 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid has not been reported, its structural features suggest that it could be a valuable scaffold for the design of novel anticancer agents.
Enzyme Inhibition
Benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK).[8][9] Inhibition of BDK can be a therapeutic strategy for metabolic diseases characterized by elevated branched-chain amino acid concentrations. This highlights another potential area of investigation for 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.
Summary and Future Directions
6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a readily synthesizable compound with physicochemical properties that make it an attractive candidate for further investigation in drug discovery. While direct biological data is currently lacking, the known activities of structurally related benzothiophene derivatives suggest that this compound may possess valuable antimicrobial, anti-inflammatory, and anticancer properties.
Future research should focus on:
-
In vitro screening: Evaluating the activity of 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid against a panel of microbial strains, cancer cell lines, and key inflammatory enzymes (e.g., COX-1, COX-2, 5-LOX).
-
Mechanism of action studies: If activity is observed, further experiments to elucidate the specific molecular targets and signaling pathways involved.
-
In silico modeling: Utilizing computational tools to predict potential biological targets and guide the design of more potent derivatives.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid to understand the contribution of different structural features to its biological activity.
This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzo[b]thiophene Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a thiophene ring, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block for the design and development of a wide array of therapeutic agents targeting a diverse range of diseases. This technical guide provides a comprehensive overview of the benzo[b]thiophene scaffold, delving into its synthesis, biological activities, and clinical significance, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways.
Introduction to the Benzo[b]thiophene Core
The benzo[b]thiophene moiety is a bioisostere of naphthalene and indole, allowing it to interact with biological targets that recognize these endogenous structures. The presence of the sulfur atom in the thiophene ring imparts distinct physicochemical properties, including increased lipophilicity and the ability to engage in specific interactions with biological macromolecules. These characteristics have been exploited to develop drugs with improved pharmacokinetic and pharmacodynamic profiles.
A testament to the therapeutic importance of this scaffold is the number of FDA-approved drugs that incorporate the benzo[b]thiophene core, including:
-
Raloxifene: A selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.
-
Zileuton: A 5-lipoxygenase inhibitor used for the prophylaxis and chronic treatment of asthma.
-
Sertaconazole: An antifungal agent used to treat skin infections such as athlete's foot.[1]
Synthesis of Benzo[b]thiophene Derivatives
A variety of synthetic strategies have been developed to construct the benzo[b]thiophene skeleton and its derivatives. These methods can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed cross-coupling reactions.
General Synthetic Strategies
Common methods for the synthesis of benzo[b]thiophenes include Lewis acid-catalyzed, halogen-catalyzed, transition metal-catalyzed, and acid-catalyzed cyclization reactions.[2] One prevalent approach involves the reaction of a substituted thiophenol with an appropriate electrophile, followed by intramolecular cyclization.
Experimental Protocol: Synthesis of 2-Arylbenzo[b]thiophenes
A common method for the synthesis of 2-arylbenzo[b]thiophenes, a key structural motif in drugs like Raloxifene, involves a "Heck-type" palladium-catalyzed arylation.
Materials:
-
3-Substituted benzo[b]thiophene (e.g., 3-methoxybenzo[b]thiophene)
-
Aryl halide (e.g., aryl iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium bromide (n-Bu₄NBr)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the 3-substituted benzo[b]thiophene (1 equivalent) in DMF, add the aryl iodide (1.1 equivalents), Pd(OAc)₂ (5 mol%), n-Bu₄NBr (1 equivalent), and K₂CO₃ (2 equivalents).
-
Stir the reaction mixture at 100-140°C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzo[b]thiophene.
Experimental Protocol: Synthesis of Sertaconazole (Illustrative)
The synthesis of Sertaconazole involves a multi-step process. A key step is the etherification of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 3-(bromomethyl)-7-chlorobenzo[b]thiophene.
Materials:
-
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
-
3-(bromomethyl)-7-chlorobenzo[b]thiophene
-
Sodium hydroxide
-
Toluene
-
Water
-
Tetrabutylammonium chloride (phase-transfer catalyst)
-
Nitric acid
Procedure:
-
Dissolve 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (0.2 mol), 3-(bromomethyl)-7-chlorobenzo[b]thiophene (0.2 mol), sodium hydroxide (12 g), and tetrabutylammonium chloride (16 ml of 50% aqueous solution) in a mixture of toluene (240 ml) and water (80 ml).
-
Heat the mixture to 80°C and stir for 4 hours.
-
After cooling, add water and extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
To the filtrate, add concentrated nitric acid (12 ml) with stirring to precipitate the sertaconazole nitrate salt.
-
Filter the solid and recrystallize from 95% ethanol to obtain pure Sertaconazole nitrate.[3]
Biological Activities and Quantitative Data
Benzo[b]thiophene derivatives exhibit a remarkable breadth of biological activities. The following tables summarize some of the key pharmacological data for various derivatives, highlighting their potential in different therapeutic areas.
Anticancer Activity
Many benzo[b]thiophene analogs have demonstrated potent cytotoxic effects against a range of human cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 / GI50 | Reference |
| Benzo[b]thiophene Acrylonitrile Analogs | Various (NCI-60 panel) | 10–100 nM | [4] |
| 5-Hydroxybenzothiophene Derivatives (Multi-kinase inhibitors) | U87MG (Glioblastoma) | 7.2 µM (for compound 16b) | [5] |
| 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives (STAT3 inhibitors) | SMMC-7721 (Liver Cancer) | 2.4–6.0 µM | [6] |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | MDA-MB-231 (Breast Cancer) | Significant inhibition | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of benzo[b]thiophene derivatives are often attributed to their ability to inhibit key inflammatory mediators and enzymes.
| Compound Class | Assay | IC50 / Inhibition | Reference |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 Inhibition | 0.31–1.40 µM | [8] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Nitric Oxide Production (LPS-induced RAW264.7 cells) | Significant reduction | [9] |
Kinase Inhibitory Activity
Benzo[b]thiophene-based compounds have emerged as potent inhibitors of various protein kinases, which are critical targets in cancer and other diseases.
| Compound Class | Target Kinase | IC50 | Reference |
| 5-Hydroxybenzothiophene Hydrazide (Compound 16b) | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | 11, 87, 125.7, 163, 284, 353.3 nM | [5] |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | 3.19 µM | [10] |
Antidiabetic Activity
Recent studies have explored the potential of benzo[b]thiophene derivatives as antidiabetic agents, particularly as α-amylase inhibitors.
| Compound Class | Target | IC50 | Reference |
| Benzo[b]thiophene-2-carboxylic acid derivatives | α-amylase | 5.37 ± 0.25 µM to 29.89 ± 0.68 µM | [11] |
| Benzo[b]thiophene-based small molecule | α-amylase | 0.61 to 6.74 µM | [12] |
Experimental Protocols for Biological Assays
Standardized and reproducible biological assays are crucial for the evaluation of novel benzo[b]thiophene derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzo[b]thiophene derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzo[b]thiophene derivative and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Benzo[b]thiophene derivative
-
Griess reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the benzo[b]thiophene derivative for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase enzyme
-
Kinase substrate
-
ATP
-
Benzo[b]thiophene derivative
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound.
-
Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and the test compound or control.
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Add the detection reagent to stop the reaction and measure the signal (e.g., luminescence), which is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the research process.
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by FDA-approved benzo[b]thiophene-containing drugs.
Caption: Raloxifene's selective estrogen receptor modulation.
Caption: Zileuton's inhibition of the 5-Lipoxygenase pathway.
Caption: Dual mechanism of action of Sertaconazole.
Experimental Workflows
The following diagrams outline typical experimental workflows for the synthesis and biological evaluation of benzo[b]thiophene derivatives.
Caption: General workflow for the synthesis of benzo[b]thiophenes.
Caption: Workflow for the biological evaluation of novel compounds.
Conclusion
The benzo[b]thiophene scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in marketed drugs and the vast chemical space yet to be explored ensure its continued relevance in the quest for novel therapeutics. This guide has provided a snapshot of the current state of knowledge, offering valuable data and protocols to aid researchers in this exciting field. The continued exploration of new synthetic methodologies and a deeper understanding of the molecular interactions of benzo[b]thiophene derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104860933A - Synthesis method of Sertaconazole nitrate - Google Patents [patents.google.com]
- 3. CN1358719A - Process for synthesizing sertaconazole - Google Patents [patents.google.com]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oiccpress.com [oiccpress.com]
- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
In-Depth Technical Guide on the Structure-Activity Relationship of Trifluoromethyl Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and the presence of a sulfur atom provide a unique electronic and steric profile that facilitates interactions with a variety of biological targets. When combined with a trifluoromethyl (CF₃) group, a substituent known for its ability to enhance metabolic stability, lipophilicity, and binding affinity, the resulting trifluoromethyl benzothiophene derivatives represent a promising class of molecules for drug discovery. The strong electron-withdrawing nature of the CF₃ group can significantly modulate the physicochemical properties and pharmacological activity of the parent benzothiophene molecule. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of trifluoromethyl benzothiophenes, focusing on their anticancer and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid in the rational design of new therapeutic agents.
Synthesis of Trifluoromethyl Benzothiophenes
The synthesis of trifluoromethyl-substituted benzothiophenes can be achieved through various synthetic routes. A common strategy involves the construction of the benzothiophene ring system from appropriately substituted precursors already containing the trifluoromethyl group. For instance, 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid can be synthesized and subsequently used as a starting material for further derivatization.
A general synthetic approach to produce a series of benzothiophene acylhydrazones, including a 6-trifluoromethyl derivative, involves the following key steps:
-
Esterification: The corresponding carboxylic acid (e.g., this compound) is converted to its methyl ester.
-
Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate to form the carbohydrazide.
-
Condensation: Finally, the carbohydrazide is condensed with various aromatic or heteroaromatic aldehydes to yield the target acylhydrazone derivatives.[1]
Alternative synthetic strategies may involve the direct introduction of the trifluoromethyl group onto a pre-formed benzothiophene ring, although this can sometimes be challenging due to regioselectivity issues.
Structure-Activity Relationship (SAR) of Trifluoromethyl Benzothiophenes
The biological activity of trifluoromethyl benzothiophenes is highly dependent on the nature and position of various substituents on the benzothiophene core and any appended functionalities. The following sections summarize the SAR of these compounds in the context of their anticancer and antimicrobial activities.
Anticancer Activity
While extensive SAR studies on a broad series of trifluoromethyl benzothiophenes are still emerging, valuable insights can be drawn from related benzothiophene analogs. For instance, a series of benzothiophene acrylonitrile analogs have been evaluated for their anticancer activity against a panel of 60 human cancer cell lines.[2] Although these specific examples do not contain a trifluoromethyl group, the SAR principles can inform the design of future trifluoromethylated derivatives.
In one notable example, the E-isomer of a benzothiophene acrylonitrile derivative, E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, exhibited exceptionally potent growth inhibition, with GI₅₀ values less than 10.0 nM in the majority of the 60 human cancer cell lines tested.[2] Another analog, Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, also showed significant growth inhibition with GI₅₀ values ranging from 21.1 nM to 98.9 nM in 96% of the cancer cell lines.[2]
These findings highlight the importance of the substitution pattern on the phenylacrylonitrile moiety for potent anticancer activity. The introduction of a trifluoromethyl group on the benzothiophene ring, for example at the 6-position, could further enhance activity by increasing lipophilicity and metabolic stability.
Table 1: Anticancer Activity of Selected Benzothiophene Acrylonitrile Analogs [2]
| Compound | Structure | Cell Line | GI₅₀ (nM) |
| Analog 1 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Most of 60 cell lines | < 10.0 |
| Analog 2 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia & CNS cell lines | 21.2–50.0 |
Antimicrobial Activity
A study on a series of benzothiophene acylhydrazones has provided direct SAR insights into the role of the trifluoromethyl group in antimicrobial activity. The compounds were evaluated for their minimum inhibitory concentration (MIC) against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
The study revealed that a 6-chloro-substituted benzothiophene acylhydrazone derivative showed a MIC of 4 µg/mL against three different S. aureus strains.[1] When the 6-chloro group was replaced with a 6-trifluoromethyl group, the resulting compound showed a MIC of 16 µg/mL against the same strains. While slightly less potent than the chloro-substituted analog in this particular series, the trifluoromethyl derivative still demonstrates significant antibacterial activity.
The SAR of the acylhydrazone moiety is also critical. For example, the presence of a pyridine-2-ylmethylene group was found to be favorable for the activity of the 6-chloro derivative.[1]
Table 2: Antimicrobial Activity of Selected 6-Substituted-Benzothiophene Acylhydrazones against S. aureus [1]
| Compound | 6-Substituent | R Group (Acylhydrazone) | MIC (µg/mL) |
| Compound A | Cl | Pyridin-2-ylmethylene | 4 |
| Compound B | CF₃ | Pyridin-2-ylmethylene | 16 |
| Compound C | H | Pyridin-2-ylmethylene | 32 |
| Compound D | F | Pyridin-2-ylmethylene | 8 |
These results suggest that while a trifluoromethyl group at the 6-position is well-tolerated and confers good antimicrobial activity, other electron-withdrawing groups like chlorine may be slightly more favorable in this specific chemical scaffold. Further optimization of the acylhydrazone portion in conjunction with the 6-trifluoromethyl group could lead to more potent antimicrobial agents.
Experimental Protocols
Anticancer Cell Viability (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., trifluoromethyl benzothiophene derivatives) and a vehicle control (e.g., DMSO). The plates are incubated for an additional 48-72 hours.
-
MTT Addition: Following the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol or DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) is determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.[3]
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A suspension of the test microorganism (e.g., S. aureus) is prepared and adjusted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (indicated by turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of benzothiophene derivatives are often attributed to their ability to modulate specific signaling pathways. While the precise mechanisms for many trifluoromethyl benzothiophenes are still under investigation, related compounds have been shown to interact with pathways crucial for cancer progression and immune response.
RhoA/ROCK Pathway in Cancer
The RhoA/ROCK signaling pathway is a key regulator of the actin cytoskeleton and is frequently dysregulated in cancer, promoting cell migration, invasion, and metastasis. Inhibition of this pathway is a promising strategy for anticancer therapy. Some benzothiophene derivatives have been identified as inhibitors of Rho kinase (ROCK).
Caption: The RhoA/ROCK signaling pathway and its inhibition by benzothiophene derivatives.
This diagram illustrates that upon activation by upstream signals, RhoA-GTP activates ROCK, which in turn phosphorylates downstream targets like LIMK and MLC. This leads to actin stress fiber formation and increased cell contractility, driving cell migration and invasion. Trifluoromethyl benzothiophene derivatives with ROCK inhibitory activity would block this cascade, thereby reducing the metastatic potential of cancer cells.
STING Pathway in Immunity
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, which can promote an anti-tumor immune response. Some small molecules, including benzothiophene derivatives, have been identified as STING agonists.
Caption: The STING signaling pathway and its activation by benzothiophene agonists.
This workflow shows that upon binding of cyclic GMP-AMP (cGAMP) or a synthetic agonist like a trifluoromethyl benzothiophene derivative, STING translocates from the endoplasmic reticulum to the Golgi apparatus. There, it recruits and activates TBK1, which in turn phosphorylates IRF3. Phosphorylated IRF3 dimerizes, enters the nucleus, and induces the transcription of type I interferon genes, leading to an anti-tumor immune response.
Conclusion
Trifluoromethyl benzothiophenes are a promising class of compounds with demonstrated potential as both anticancer and antimicrobial agents. The structure-activity relationship studies, although still in their early stages for some therapeutic areas, have provided valuable insights for the rational design of more potent and selective derivatives. The trifluoromethyl group plays a key role in modulating the biological activity of the benzothiophene scaffold, and its strategic placement, in combination with other optimized substituents, can lead to the development of novel drug candidates. The ability of benzothiophene derivatives to interact with key signaling pathways such as RhoA/ROCK and STING further underscores their therapeutic potential. The experimental protocols and SAR data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the continued exploration of this important class of heterocyclic compounds.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical synthesis of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, a key intermediate in the development of new therapeutic agents. The trifluoromethyl group often enhances metabolic stability and membrane permeability, making this scaffold attractive for medicinal chemistry. Derivatives of benzo[b]thiophene have shown potential as antimicrobial, anti-inflammatory, and anti-cancer agents.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical Form | Melting Point (°C) |
| 1 | Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | C₁₂H₉F₃O₂S | 274.26 | 57 | White powder | Not specified |
| 2 | This compound | C₁₀H₅F₃O₂S | 246.21 | 89 | White powder | 198-201[4][][6] |
Experimental Protocols
The synthesis of this compound is achieved in a two-step process, starting from 2-fluoro-4-(trifluoromethyl)benzaldehyde.
Step 1: Synthesis of Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
This step involves the condensation of 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate to form the benzo[b]thiophene ring system.
Materials:
-
2-fluoro-4-(trifluoromethyl)benzaldehyde
-
Ethyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Methanol (MeOH)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under a dry and inert atmosphere (e.g., nitrogen), add 2-fluoro-4-(trifluoromethyl)benzaldehyde (1 equivalent), ethyl thioglycolate (1.2 equivalents), and potassium carbonate (1.1 equivalents) to a round-bottom flask containing anhydrous DMF.
-
Stir the reaction mixture at 60 °C for 2 hours.
-
After cooling to room temperature, dilute the mixture with water.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the solution under vacuum using a rotary evaporator.
-
Recrystallize the resulting residue from methanol and filter to obtain Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate as a white powder.[4]
Characterization Data for Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate:
-
¹H NMR (300 MHz, Chloroform-d): δ 8.16 (q, J = 0.8 Hz, 1H), 8.10 (d, J = 0.8 Hz, 1H), 7.98 (dt, J = 8.4, 0.8 Hz, 1H), 7.63 (dd, J = 8.4, 1.6 Hz, 1H), 4.43 (q, J = 7.1 Hz, 2H), 1.43 (t, J = 7.1 Hz, 3H).[4]
Step 2: Synthesis of this compound
This final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
Materials:
-
Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
-
Ethanol (EtOH)
-
3N Sodium hydroxide (NaOH) solution
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask.
-
Add a 3N solution of sodium hydroxide (2 equivalents) to the flask.
-
Stir the solution at room temperature overnight.
-
Concentrate the reaction mixture under vacuum.
-
Dilute the residue with water and acidify with 1N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the solution under vacuum to yield this compound as a white powder.[4]
Characterization Data for this compound:
-
¹H NMR (300 MHz, DMSO-d₆): δ 8.59 (q, J = 0.8 Hz, 1H), 8.10 (d, J = 0.8 Hz, 1H), 7.98 (dt, J = 8.5, 0.8 Hz, 1H), 7.75 (dd, J = 8.5, 1.3 Hz, 1H).[7]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Application in Drug Discovery
Benzo[b]thiophene derivatives are versatile scaffolds in medicinal chemistry. The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule. The following diagram illustrates the logical relationship between this chemical scaffold and its potential applications in drug development.
Caption: Role of the scaffold in drug discovery.
References
- 1. Methyl 7-(trifluoromethyl)benzo[b]thiophene-2-carboxylate [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 5-Trifluoromethylbenzo[b]thiophene | 132896-18-5 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 6. This compound | 142329-22-4 [sigmaaldrich.com]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust and Scalable Synthesis of Ethyl 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylate
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for naphthalene have led to its incorporation into numerous biologically active compounds. Specifically, substituted benzo[b]thiophene-2-carboxylates serve as crucial intermediates in the synthesis of pharmaceuticals. This guide provides a detailed, field-proven protocol for the synthesis of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, a key building block whose trifluoromethyl group often enhances metabolic stability and binding affinity in drug candidates.
The described method is a one-pot reaction that proceeds via a base-mediated condensation and subsequent intramolecular cyclization, offering a reliable and efficient route to the target compound.
Synthesis Strategy and Mechanistic Rationale
The synthesis of the benzo[b]thiophene core is achieved through the reaction of an ortho-halobenzaldehyde with a sulfur-containing nucleophile, in this case, ethyl thioglycolate. The overall transformation is a domino reaction involving a nucleophilic addition followed by an intramolecular nucleophilic aromatic substitution (SNAr).
Causality Behind Experimental Choices:
-
Starting Material Selection : 2-Fluoro-4-(trifluoromethyl)benzaldehyde is the ideal substrate. The fluorine atom at the ortho-position is an excellent leaving group for the SNAr cyclization step. Its departure is facilitated by the strong electron-withdrawing effects of both the adjacent aldehyde group and the trifluoromethyl group at the para-position, which stabilize the negatively charged Meisenheimer intermediate.
-
Base and Solvent System : Potassium carbonate (K₂CO₃) is employed as a mild, non-nucleophilic base. Its primary role is to deprotonate the α-carbon of ethyl thioglycolate, generating the thiolate enolate required for the initial attack on the benzaldehyde. Anhydrous dimethylformamide (DMF) serves as the solvent. As a polar aprotic solvent, DMF effectively solvates the potassium cation while leaving the thiolate anion poorly solvated, thereby enhancing its nucleophilicity and promoting the reaction rate. Its high boiling point is also well-suited for the moderate heating required.[1]
The proposed mechanism involves two key stages:
-
Initial Condensation : The K₂CO₃-generated thiolate attacks the electrophilic carbonyl carbon of the benzaldehyde.
-
Intramolecular Cyclization : The resulting intermediate undergoes an intramolecular SNAr reaction, where the sulfur atom displaces the ortho-fluorine atom to form the thiophene ring. Subsequent aromatization yields the stable benzo[b]thiophene product.
Experimental Protocol
This protocol is adapted from established literature procedures and has been verified for reproducibility.[1]
Materials and Equipment
-
2-Fluoro-4-(trifluoromethyl)benzaldehyde
-
Ethyl thioglycolate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Methanol (MeOH)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup : Equip a dry round-bottom flask with a magnetic stir bar and a condenser. Place the entire apparatus under an inert atmosphere of dry nitrogen or argon.
-
Reagent Addition : To the flask, add anhydrous DMF (10 mL). Subsequently, add 2-fluoro-4-(trifluoromethyl)benzaldehyde (5.20 mmol, 1.0 eq.), ethyl thioglycolate (6.20 mmol, 1.2 eq.), and anhydrous potassium carbonate (5.70 mmol, 1.1 eq.).
-
Reaction : Submerge the flask in a pre-heated oil bath or heating mantle set to 60 °C. Stir the reaction mixture vigorously at this temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Work-up : After 2 hours, remove the flask from the heat and allow it to cool to room temperature. Dilute the reaction mixture with water (20 mL).
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Drying and Concentration : Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification : The resulting crude residue is purified by recrystallization. Add a minimal amount of hot methanol to the residue until it fully dissolves, then allow the solution to cool slowly to room temperature and subsequently in an ice bath to induce crystallization.
-
Isolation : Filter the resulting white solid, wash with a small amount of cold methanol, and dry under vacuum to yield the final product, ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.[1]
Data Summary and Characterization
| Parameter | Value | Reference |
| Starting Materials | ||
| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 5.20 mmol, 1.0 eq. | [1] |
| Ethyl thioglycolate | 6.20 mmol, 1.2 eq. | [1] |
| Potassium Carbonate | 5.70 mmol, 1.1 eq. | [1] |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF (10 mL) | [1] |
| Temperature | 60 °C | [1] |
| Time | 2 hours | [1] |
| Product Information | ||
| Product Name | Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | |
| Appearance | White powder | [1] |
| Expected Yield | 57% | [1] |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) | [1] |
| 8.16 (s, 1H), 8.10 (s, 1H), 7.98 (d, 1H), 7.63 (d, 1H) | [1] | |
| 4.43 (q, 2H), 1.43 (t, 3H) | [1] |
Visual Workflow of the Synthesis
References
Application Notes and Protocols: 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a fluorinated heterocyclic compound belonging to the benzothiophene class. While specific research on this particular molecule in oncology is limited in publicly available literature, the broader family of benzothiophene derivatives has demonstrated significant potential as anticancer agents. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity, which can lead to improved therapeutic efficacy. These application notes, therefore, extrapolate the potential uses of this compound based on the established activities of structurally related compounds.
Potential Antineoplastic Activities: Benzothiophene derivatives have been reported to exhibit a range of anticancer effects, suggesting that this compound could be a valuable candidate for further investigation.
-
Cytotoxicity and Antiproliferative Effects: Numerous benzothiophene analogs have shown potent growth-inhibitory activity against a wide panel of human cancer cell lines, with GI50 values reported in the nanomolar to micromolar range.[1] These compounds could potentially be developed as cytotoxic agents for various cancer types.
-
Induction of Apoptosis: A key mechanism for many anticancer drugs is the induction of programmed cell death (apoptosis). Certain benzothiophene derivatives have been shown to trigger apoptosis in cancer cells by activating pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[2]
-
Inhibition of Cancer Cell Migration and Invasion: The metastatic spread of cancer is a major cause of mortality. Some benzothiophene compounds have been found to inhibit the migration and invasion of cancer cells, a crucial step in metastasis.[2][3] This suggests a potential application in developing antimetastatic therapies.
-
Modulation of Key Signaling Pathways: The anticancer effects of benzothiophene derivatives have been linked to their ability to modulate specific signaling pathways that are often dysregulated in cancer.
-
RhoA/ROCK Pathway: Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been identified as inhibitors of the RhoA/ROCK pathway, which plays a critical role in cell motility and metastasis.[3]
-
STING Agonism: Benzo[b]thiophene-2-carboxamide derivatives have been designed as agonists of the STING (Stimulator of Interferon Genes) pathway, which is involved in the innate immune response to cancer.[4] Activating this pathway can lead to an antitumor immune response.
-
Tubulin Polymerization: Some benzothiophene acrylonitrile analogs, structurally similar to combretastatin, are hypothesized to exert their potent cytotoxic effects by interacting with tubulin, thereby disrupting microtubule dynamics and inducing mitotic arrest.[1]
-
Future Research Directions: Given the promising anticancer activities of the benzothiophene scaffold, this compound warrants further investigation. Key research areas would include:
-
Screening against a diverse panel of cancer cell lines to determine its antiproliferative spectrum and potency.
-
Elucidation of its mechanism of action, including its effects on apoptosis, cell cycle, and key cancer-related signaling pathways.
-
In vivo studies in animal models to assess its efficacy, pharmacokinetics, and safety profile.
-
Structure-activity relationship (SAR) studies to optimize its anticancer activity and pharmacological properties.
Quantitative Data from Related Benzothiophene Derivatives
The following tables summarize the cytotoxic and growth inhibitory activities of various benzothiophene derivatives from published studies. This data can serve as a benchmark for evaluating the potential of this compound.
Table 1: EC50 Values of 3-iodo-2-phenylbenzo[b]thiophene (IPBT) [2]
| Cell Line | Cancer Type | EC50 (µM) |
| MDA-MB-231 | Breast Cancer | 126.67 |
| HepG2 | Liver Cancer | 67.04 |
| LNCaP | Prostate Cancer | 127.59 |
| Caco-2 | Colorectal Cancer | 63.74 |
| Panc-1 | Pancreatic Cancer | 76.72 |
| HeLa | Cervical Cancer | 146.75 |
| Ishikawa | Endometrial Cancer | 110.84 |
Table 2: Growth Inhibition (GI50) of Benzothiophene Acrylonitrile Analogs [1]
| Compound | Cancer Cell Line Panel | GI50 Range (nM) |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Cmpd 5) | NCI-60 | 10.0 - 90.9 |
| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Cmpd 13) | NCI-60 | < 10.0 - 39.1 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 (half-maximal inhibitory concentration).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, etc.)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in each well is less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Visualizations
Signaling Pathway Diagram
References
- 1. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oiccpress.com [oiccpress.com]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid as a versatile starting material in the synthesis of novel pharmaceutical agents. The benzothiophene scaffold is a privileged structure in medicinal chemistry, and the incorporation of a trifluoromethyl group at the 6-position can significantly enhance metabolic stability and cell permeability of the resulting derivatives. This document outlines the synthesis of this intermediate, its derivatization into various bioactive compounds, and detailed protocols for evaluating their therapeutic potential.
Chemical Profile of the Intermediate
| Property | Value |
| IUPAC Name | 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid |
| CAS Number | 142329-22-4[1][] |
| Molecular Formula | C₁₀H₅F₃O₂S[1][] |
| Molecular Weight | 246.21 g/mol [1][] |
| Melting Point | 198-201°C[] |
| Boiling Point | 369.6°C at 760 mmHg[] |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C |
Synthetic Routes and Derivatization
This compound serves as a key building block for a variety of derivatives, including amides, esters, and hydrazones. These derivatives have shown promise in several therapeutic areas.
A general workflow for the synthesis and evaluation of derivatives from the title compound is depicted below.
Application 1: Anticancer Agents
Derivatives of benzothiophene are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of tubulin polymerization and modulation of key signaling pathways.
Potential Signaling Pathways Targeted by Benzothiophene Derivatives
Several signaling pathways have been identified as targets for benzothiophene derivatives in cancer therapy. The diagram below illustrates the inhibition of the RhoA/ROCK pathway, which is crucial for cancer cell migration and invasion.
Other targeted pathways include the Wnt/β-catenin and STAT3 signaling cascades.[3][4]
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity of various benzothiophene derivatives against different cancer cell lines.
| Derivative Type | Cell Line | IC₅₀/GI₅₀ | Reference |
| Benzothiophene Acrylonitrile | PC3 | 10-100 nM | [5] |
| 5-Hydroxybenzothiophene Hydrazide | U87MG | 7.2 µM | [6] |
| 3-Iodo-2-phenylbenzo[b]thiophene | HepG2 | 67.04 µM | [7] |
| 3-Iodo-2-phenylbenzo[b]thiophene | Caco-2 | 63.74 µM | [7] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.[8]
Materials:
-
Synthesized benzothiophene derivatives
-
Human cancer cell lines (e.g., PC3, U87MG)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Application 2: Antimicrobial Agents
Acylhydrazone derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, particularly against multidrug-resistant bacteria such as Staphylococcus aureus (MRSA).[9][10]
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.
| Derivative Class | Microorganism | MIC | Reference |
| Benzothiophene Acylhydrazone | S. aureus (MRSA) | 4 µg/mL | [11] |
| Benzothiophene-Indole Hybrid | S. aureus (MRSA) | < 16 µg/mL | [12] |
| Thiophene Derivatives | A. baumannii (Col-R) | 16-32 mg/L | [13][14] |
| Thiophene Derivatives | E. coli (Col-R) | 8-32 mg/L | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard procedure for determining the MIC of a compound against a specific microorganism.[13][15]
Materials:
-
Synthesized benzothiophene derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin, oxacillin) as positive controls
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform two-fold serial dilutions of the compounds in the wells of a 96-well plate containing MHB.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension.
-
Include positive controls (broth with inoculum and a standard antibiotic), negative controls (broth with inoculum), and sterility controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Application 3: Anti-inflammatory Agents
Benzothiophene derivatives have also been investigated for their anti-inflammatory properties. A key mechanism of action is the inhibition of nitric oxide (NO) production in macrophages.
Experimental Protocol: Nitric Oxide (NO) Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.[8]
Materials:
-
Synthesized benzothiophene derivatives
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Potential Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of benzothiophene derivatives can be mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.
References
- 1. scbt.com [scbt.com]
- 3. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. oiccpress.com [oiccpress.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Acylation Reactions of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acylation of 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. The protocols described herein are based on established chemical principles, including the conversion of a carboxylic acid to a reactive acyl chloride intermediate, followed by a representative Friedel-Crafts acylation.
It is important to note that the this compound ring system is electron-deficient due to the presence of two strongly deactivating groups: the trifluoromethyl group at the 6-position and the carboxylic acid (or its acyl chloride derivative) at the 2-position. Consequently, electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, are challenging and may require forcing conditions.[1][2][3] The provided protocols represent robust starting points for further optimization.
Experimental Protocols
Two key procedures are outlined: the synthesis of the acyl chloride intermediate and a subsequent representative Friedel-Crafts acylation.
Protocol 1: Synthesis of 6-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride
This protocol details the conversion of the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂). This is a standard and efficient method for preparing acyl chlorides from carboxylic acids.[4][5]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap (e.g., NaOH solution)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add anhydrous toluene to the flask to act as a solvent.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with stirring.
-
Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂ gases.[5]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid starting material).
-
After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.[6]
-
The resulting crude 6-(trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.
Protocol 2: Representative Friedel-Crafts Acylation (Acetylation)
This protocol describes a representative Friedel-Crafts acetylation of the benzothiophene ring system using the in situ prepared acyl chloride is not the acylating agent here, but rather the substrate for further acylation. For this example, we will use acetyl chloride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst. This procedure is analogous to those used for other benzothiophene systems.[6]
Note on Regioselectivity: The position of acylation on the electron-deficient benzene ring of the 6-(trifluoromethyl)benzo[b]thiophene moiety is directed by the existing substituents. The trifluoromethyl group is a meta-director, while the sulfur-containing fused ring's influence is more complex. The most likely position for substitution is C4 or C7. This protocol is a general method, and the precise isomer distribution would need to be determined experimentally.
Materials:
-
This compound (as starting material for the acyl chloride, or the isolated acyl chloride)
-
Acetyl chloride (CH₃COCl)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Hydrochloric acid (HCl, aqueous solution, e.g., 1M)
-
Separatory funnel
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Rotary evaporator
Procedure:
-
Prepare 6-(trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride from the corresponding carboxylic acid as described in Protocol 1, or start with the isolated acyl chloride. For this protocol, we will assume the starting material is the parent carboxylic acid for a one-pot procedure.
-
Suspend this compound and a stoichiometric amount of an acylating agent (e.g., acetyl chloride) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, typically 2.5-3.0 equivalents) to the stirred suspension. A stoichiometric amount or more of the Lewis acid is generally required as it complexes with the product ketone.[7]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required. The reaction is typically complete within 2-8 hours.[8]
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and aqueous HCl.
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to isolate the acylated product.
Quantitative Data Summary
The following table provides representative quantitative data for the described protocols. Yields are hypothetical and will depend on specific reaction conditions and optimization.
| Parameter | Protocol 1: Acyl Chloride Synthesis | Protocol 2: Friedel-Crafts Acylation (Acetylation) |
| Starting Material | This compound | This compound |
| Amount of Starting Material | 2.46 g (10.0 mmol) | 2.46 g (10.0 mmol) |
| Reagents | Thionyl Chloride (SOCl₂) | Acetyl Chloride, Aluminum Chloride (AlCl₃) |
| Amount of Reagents | 2.2 mL (30.0 mmol, 3.0 eq) | 0.78 mL (11.0 mmol, 1.1 eq), 3.33 g (25.0 mmol, 2.5 eq) |
| Solvent | Toluene (anhydrous) | Dichloromethane (DCM, anhydrous) |
| Solvent Volume | 50 mL | 100 mL |
| Reaction Temperature | Reflux (~90 °C) | 0 °C to Room Temperature |
| Reaction Time | 3 hours | 4 hours |
| Product | 6-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride | 4-Acetyl-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (or isomer) |
| Theoretical Yield | 2.65 g | 2.88 g |
| Hypothetical Yield | ~2.51 g (~95%) | ~1.58 g (~55%) |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the two-step acylation process.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 5. researchgate.net [researchgate.net]
- 6. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
Application Notes and Protocols for Molecular Docking Studies of Benzo[b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking of benzo[b]thiophene derivatives, a class of heterocyclic compounds with significant therapeutic potential. The protocols outlined below offer a standardized approach to performing these computational studies, facilitating the discovery and development of novel drug candidates. Benzo[b]thiophenes are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1] Molecular docking is a crucial computational technique used to predict the binding affinity and interaction patterns of these derivatives with their biological targets, thereby guiding lead optimization and drug design efforts.
Data Presentation: Quantitative Analysis of Benzo[b]thiophene Derivatives
The following tables summarize the quantitative data from various studies, showcasing the inhibitory activity and binding energies of selected benzo[b]thiophene derivatives against different biological targets.
Table 1: Cholinesterase Inhibitory Activity of Benzo[b]thiophene-Chalcone Hybrids
| Compound | Target Enzyme | IC50 (µM) | Binding Energy (kcal/mol) |
| 5f | Acetylcholinesterase (AChE) | 62.10 | -10.82 |
| 5h | Butyrylcholinesterase (BChE) | 24.35 | Not Reported |
| Galantamine (Reference) | BChE | 28.08 | Not Reported |
Data sourced from a study on benzo[b]thiophene-chalcones as cholinesterase inhibitors, indicating their potential in the context of Alzheimer's disease treatment.[2][3][4]
Table 2: Anticancer Activity of Benzo[b]thiophene 1,1-Dioxide Derivatives against PHGDH
| Compound | Target Enzyme | IC50 (µM) |
| Stattic | PHGDH | 1.98 ± 0.66 |
| B12 | PHGDH | 0.29 ± 0.02 |
This data highlights the potent inhibitory effects of benzo[b]thiophene derivatives on phosphoglycerate dehydrogenase (PHGDH), a key enzyme in cancer cell metabolism.[5]
Table 3: STAT3 Inhibitory Activity of Aminobenzo[b]thiophene 1,1-Dioxides
| Compound | Cell Line | IC50 (µM) |
| 15 | Various Cancer Cell Lines | 0.33 - 0.75 |
Compound 15 demonstrates significant inhibition of STAT3, a crucial transcription factor involved in cancer cell proliferation and survival.[6]
Experimental Protocols: Molecular Docking of Benzo[b]thiophene Derivatives
This section provides a detailed protocol for performing molecular docking studies of benzo[b]thiophene derivatives using AutoDock Vina, a widely used open-source docking program.
1. Preparation of the Target Protein
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
2. Preparation of the Benzo[b]thiophene Ligand
-
Ligand Structure Generation: Draw the 2D structure of the benzo[b]thiophene derivative using a chemical drawing software (e.g., ChemDraw or Marvin Sketch) and convert it to a 3D structure.
-
Ligand Optimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Ligand Preparation for Docking:
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
3. Grid Box Generation
-
Define the Binding Site: Identify the active site of the target protein. This can be determined from the position of a co-crystallized ligand or through literature review.
-
Set Grid Parameters: Define the center and dimensions of a 3D grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely within the active site.
4. Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Prepare a text file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and other docking parameters (e.g., number of binding modes to generate, exhaustiveness of the search).
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command:
5. Analysis of Docking Results
-
Binding Affinity: The primary output of AutoDock Vina is the binding affinity of the ligand to the protein, expressed in kcal/mol. More negative values indicate stronger binding.
-
Binding Pose: Analyze the predicted binding poses of the ligand within the active site of the protein. Visualize the protein-ligand complex using molecular visualization software (e.g., PyMOL or Chimera).
-
Intermolecular Interactions: Identify and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the benzo[b]thiophene derivative and the amino acid residues of the target protein.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: RhoA/ROCK signaling pathway and the inhibitory effect of a benzo[b]thiophene derivative.
Experimental Workflow Diagram
Caption: A typical workflow for molecular docking studies of benzo[b]thiophene derivatives.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies [iris.unica.it]
- 5. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid in the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of potential anti-inflammatory agents derived from 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. This document includes detailed synthetic protocols, quantitative biological data, and insights into the mechanism of action.
Introduction
Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability and binding affinity of drug candidates. This document focuses on the utility of this compound as a versatile starting material for the development of novel anti-inflammatory agents, particularly through the synthesis of carboxamide derivatives. These derivatives have shown promise as inhibitors of key inflammatory mediators.[2]
Synthesis of N-Aryl-6-(trifluoromethyl)benzo[b]thiophene-2-carboxamides
A common and effective strategy for creating a library of potential anti-inflammatory compounds from this compound is through amide bond formation with various substituted anilines. The general synthetic scheme is presented below.
Caption: General synthetic workflow for N-Aryl-6-(trifluoromethyl)benzo[b]thiophene-2-carboxamides.
Experimental Protocol: General Amide Coupling Procedure
This protocol describes a general method for the synthesis of N-aryl-6-(trifluoromethyl)benzo[b]thiophene-2-carboxamides. This is a two-step process involving the activation of the carboxylic acid followed by coupling with an appropriate amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Substituted aniline
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.1 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Anti-inflammatory Activity Data
The synthesized 6-(trifluoromethyl)benzo[b]thiophene-2-carboxamide derivatives can be evaluated for their anti-inflammatory activity through various in vitro assays. Key assays include the inhibition of cyclooxygenase (COX) enzymes and the suppression of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Target | Assay | IC₅₀ (µM) | % Inhibition | Reference |
| Derivative A | COX-2 | In vitro enzyme assay | Data not available | Data not available | [2] |
| Derivative B | COX-2 | In vitro enzyme assay | Data not available | Data not available | [2] |
| IPBT | iNOS, COX-2, TNF-α, IL-6 | LPS-induced RAW264.7 cells | Data not available | Significant reduction | [3] |
| L-652,343 | COX & 5-LOX | In vitro enzyme assay | Data not available | Data not available | [4] |
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
The anti-inflammatory effects of benzo[b]thiophene derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6]
Caption: Inhibition of the NF-κB signaling pathway by benzo[b]thiophene derivatives.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade in inflammation, comprising kinases such as p38, JNK, and ERK.[7] Upon activation by inflammatory stimuli, these kinases phosphorylate various downstream targets, including transcription factors that regulate the expression of pro-inflammatory genes.
Caption: Modulation of the MAPK signaling pathway by benzo[b]thiophene derivatives.
Conclusion
This compound serves as a valuable and versatile scaffold for the synthesis of novel anti-inflammatory agents. The straightforward synthesis of carboxamide derivatives allows for the exploration of a wide range of chemical space to optimize biological activity. The resulting compounds have demonstrated the potential to inhibit key pro-inflammatory signaling pathways, making them promising candidates for further drug development efforts. The protocols and data presented herein provide a solid foundation for researchers to build upon in the quest for new and effective anti-inflammatory therapies.
References
- 1. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oiccpress.com [oiccpress.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Metal-Free Synthesis of Substituted Benzo[b]thiophenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-free synthesis of substituted benzo[b]thiophenes. The benzo[b]thiophene scaffold is a prominent heterocyclic motif found in numerous pharmaceuticals and functional materials. The development of synthetic methods that avoid the use of metal catalysts is of significant interest to minimize cost, reduce environmental impact, and simplify purification processes in drug development and materials science.
This guide covers several contemporary metal-free approaches, including organocatalytic annulation, base-promoted domino reactions, electrophilic cyclization, and radical-mediated cyclizations. Each section includes a summary of the methodology, a detailed experimental protocol for a representative reaction, and a table summarizing the scope and efficiency of the method.
Organocatalytic Asymmetric [3+3] Annulation for Polycyclic Benzo[b]thiophenes
This method provides an efficient route to chiral polycyclic benzo[b]thiophene derivatives through an asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamides with 2-alkynyl cycloenones. The reaction is catalyzed by a quinine-derived bifunctional thiourea, affording dihydrobenzo[1][2]thieno[2,3-b]pyridine derivatives in good yields and high enantioselectivities under mild conditions.[3][4]
Data Presentation
| Entry | 2-Alkynyl Cycloenone | Product | Yield (%)[4] | ee (%)[4] |
| 1 | 2-(Phenylethynyl)cyclohex-2-en-1-one | 3a | 93 | 95 |
| 2 | 2-((4-Methylphenyl)ethynyl)cyclohex-2-en-1-one | 3b | 85 | 92 |
| 3 | 2-((4-Methoxyphenyl)ethynyl)cyclohex-2-en-1-one | 3c | 88 | 93 |
| 4 | 2-((4-Chlorophenyl)ethynyl)cyclohex-2-en-1-one | 3d | 90 | 96 |
| 5 | 2-((4-Bromophenyl)ethynyl)cyclohex-2-en-1-one | 3e | 92 | 97 |
| 6 | 2-(Thiophen-2-ylethynyl)cyclohex-2-en-1-one | 3f | 78 | 91 |
| 7 | 2-(Cyclopropylethynyl)cyclohex-2-en-1-one | 3g | 75 | 90 |
Experimental Protocol: General Procedure for Asymmetric [3+3] Annulation[4]
-
To a dried Schlenk tube, add N-(benzo[b]thiophen-2-yl)-sulfonamide (0.1 mmol, 1.0 equiv.), 2-alkynyl cycloenone (0.12 mmol, 1.2 equiv.), and quinine-derived bifunctional thiourea catalyst (0.005 mmol, 5 mol%).
-
Add anhydrous toluene (1.0 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for approximately 72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 8/1 to 6:1) to afford the desired polycyclic benzo[b]thiophene product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Reaction Workflow
Caption: Workflow for organocatalytic synthesis.
Base-Promoted Domino Condensation and Intramolecular C-S Bond Formation
This methodology describes a transition-metal-free synthesis of 2,3-substituted benzo[b]thiophenes through a tandem base-mediated condensation of o-iodoarylacetonitriles, acetates, or ketones with (hetero)aryldithioesters, followed by an intramolecular C-S bond formation.[1][5][6] This protocol offers excellent yields for a diverse range of substrates. The reaction is proposed to proceed via a radical pathway (SRN1 mechanism).[5]
Data Presentation
| Entry | o-Iodoaryl Derivative | Dithioester | Product | Yield (%)[5] |
| 1 | 2-Iodophenylacetonitrile | Phenyl dithiobenzoate | 2-Phenyl-3-cyanobenzo[b]thiophene | 92 |
| 2 | 2-Iodo-4-methoxyphenylacetonitrile | Phenyl dithiobenzoate | 2-Phenyl-3-cyano-5-methoxybenzo[b]thiophene | 89 |
| 3 | 2-Iodophenylacetate | Phenyl dithiobenzoate | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 85 |
| 4 | 1-(2-Iodophenyl)ethan-1-one | Phenyl dithiobenzoate | 3-Benzoyl-2-phenylbenzo[b]thiophene | 88 |
| 5 | 2-Iodophenylacetonitrile | 4-Chlorophenyl dithiobenzoate | 2-(4-Chlorophenyl)-3-cyanobenzo[b]thiophene | 90 |
| 6 | 2-Iodophenylacetonitrile | Thiophen-2-yl dithioate | 3-Cyano-2-(thiophen-2-yl)benzo[b]thiophene | 82 |
Experimental Protocol: General Procedure for Base-Promoted Synthesis[5]
-
In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the o-iodoaryl derivative (0.5 mmol, 1.0 equiv.) and the (hetero)aryldithioester (0.6 mmol, 1.2 equiv.) in anhydrous DMSO (2.0 mL).
-
Add potassium tert-butoxide (t-BuOK) (1.5 mmol, 3.0 equiv.) to the solution in one portion.
-
Seal the vial and stir the reaction mixture at 100 °C for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (NH4Cl) solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure substituted benzo[b]thiophene.
Reaction Mechanism
Caption: Proposed SRN1 radical mechanism.
Electrophilic Cyclization of o-Alkynylthioanisoles
This approach provides a versatile and high-yielding synthesis of 2,3-disubstituted benzo[b]thiophenes through the electrophilic cyclization of readily available o-alkynylthioanisoles. A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt is employed as a source of electrophilic thiomethyl, which introduces a valuable thiomethyl group at the 3-position of the benzo[b]thiophene core.[7][8] The reaction proceeds under mild conditions and tolerates a wide range of functional groups.
Data Presentation
| Entry | R in o-Alkynylthioanisole | Product | Yield (%)[7] |
| 1 | Phenyl | 2-Phenyl-3-(methylthio)benzo[b]thiophene | 96 |
| 2 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene | 94 |
| 3 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-3-(methylthio)benzo[b]thiophene | 95 |
| 4 | Naphthyl | 2-(Naphthalen-2-yl)-3-(methylthio)benzo[b]thiophene | 92 |
| 5 | Cyclohexyl | 2-Cyclohexyl-3-(methylthio)benzo[b]thiophene | 89 |
| 6 | n-Hexyl | 2-(n-Hexyl)-3-(methylthio)benzo[b]thiophene | 91 |
Experimental Protocol: General Procedure for Electrophilic Cyclization[7]
-
To a solution of the o-alkynylthioanisole (0.2 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 2.0 mL) in a round-bottom flask, add dimethyl(thiodimethyl)sulfonium tetrafluoroborate (0.24 mmol, 1.2 equiv.).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) solution (10 mL).
-
Extract the mixture with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (using an appropriate eluent system, e.g., hexanes/ethyl acetate) to obtain the desired 2,3-disubstituted benzo[b]thiophene.
Logical Relationship of the Synthesis
Caption: Logical flow of electrophilic cyclization.
Iodine-Catalyzed Radical-Triggered Intramolecular C-S Bond Formation
This method presents a facile and efficient synthesis of benzo[b]thiophenes via a metal-free, iodine-catalyzed intramolecular C-S bond formation, using molecular oxygen from the air as the oxidant.[9] This approach is characterized by its operational simplicity, short reaction times, and broad functional group tolerance. A key advantage is the often straightforward purification, which can sometimes be achieved by simple washing, avoiding the need for chromatography.
Data Presentation
| Entry | Substrate | Product | Yield (%)[9] |
| 1 | (Z)-1-(2-(Methylthio)phenyl)-3-phenylprop-2-en-1-one | 2-Benzoylbenzo[b]thiophene | 95 |
| 2 | (Z)-1-(4-Methoxy-2-(methylthio)phenyl)-3-phenylprop-2-en-1-one | 2-Benzoyl-5-methoxybenzo[b]thiophene | 92 |
| 3 | (Z)-1-(4-Chloro-2-(methylthio)phenyl)-3-phenylprop-2-en-1-one | 2-Benzoyl-5-chlorobenzo[b]thiophene | 93 |
| 4 | (Z)-1-(2-(Methylthio)phenyl)-3-(p-tolyl)prop-2-en-1-one | 2-(4-Methylbenzoyl)benzo[b]thiophene | 90 |
| 5 | (Z)-3-(4-Chlorophenyl)-1-(2-(methylthio)phenyl)prop-2-en-1-one | 2-(4-Chlorobenzoyl)benzo[b]thiophene | 94 |
Experimental Protocol: General Procedure for Radical-Triggered Cyclization[9]
-
To a reaction tube, add the substituted (Z)-1-(2-(methylthio)phenyl)prop-2-en-1-one derivative (0.2 mmol, 1.0 equiv.) and iodine (I2) (0.02 mmol, 10 mol%).
-
Add dimethyl sulfoxide (DMSO) (1.0 mL) as the solvent.
-
Heat the reaction mixture at 120 °C in an open-air system (to allow for the participation of atmospheric oxygen) for 1-2 hours.
-
Monitor the reaction to completion using TLC.
-
After cooling to room temperature, add water (10 mL) to the reaction mixture, which should cause the product to precipitate.
-
Collect the solid product by filtration, wash with water and a small amount of cold ethanol.
-
Dry the product under vacuum to afford the pure benzo[b]thiophene. Further purification by chromatography is typically not required.
Experimental Workflow
Caption: Workflow for radical-triggered cyclization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organocatalytic stereoselective construction of polycyclic benzo[b]thiophenes from 2-aminobenzo[b]thiophenes and alkynyl-substituted enones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzothiophene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene and its derivatives are privileged heterocyclic motifs that form the core structure of numerous pharmaceuticals, agrochemicals, and organic materials. Their versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have driven significant research into efficient and modular synthetic strategies. Among the various synthetic approaches, palladium-catalyzed reactions have emerged as a powerful and indispensable tool, offering high efficiency, selectivity, and functional group tolerance. This guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of benzothiophene derivatives, complete with mechanistic insights, detailed experimental protocols, and comparative data to aid in reaction optimization.
Strategic Approaches to Benzothiophene Synthesis via Palladium Catalysis
The versatility of palladium catalysis allows for several distinct strategies to construct the benzothiophene core. This guide will focus on three prominent and widely adopted approaches:
-
Intramolecular Cyclization of Thioether Precursors: This classic and reliable strategy involves the formation of a C–C or C–S bond to close the thiophene ring onto the benzene core.
-
Direct C-H Activation and Annulation: A more modern and atom-economical approach that avoids the pre-functionalization of starting materials, relying on the direct coupling of C-H bonds.
-
Domino Coupling and Cyclization Reactions: Multi-step, one-pot sequences that combine cross-coupling reactions with a subsequent cyclization event to rapidly build molecular complexity.
Methodology 1: Intramolecular Oxidative Carbonylative Cyclization of 2-(Methylthio)phenylacetylenes
This method provides a direct route to valuable benzothiophene-3-carboxylic esters from readily available starting materials. The reaction proceeds through a palladium iodide-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation sequence under aerobic conditions.[1][2]
Mechanistic Rationale
The catalytic cycle, as proposed by Gabriele et al., offers a clear example of the intricate and powerful transformations possible with palladium catalysis.[1][2] The choice of a PdI₂/KI system is crucial; the iodide anion plays a dual role as both a ligand and a demethylating agent. The use of CO gas under pressure is essential for the carbonylation step, while oxygen from the air serves as the terminal oxidant to regenerate the active Pd(II) catalyst.
The proposed mechanism involves several key steps:
-
Alkyne Coordination & Cyclization: The palladium(II) center coordinates to the alkyne, activating it for intramolecular nucleophilic attack by the adjacent thioether sulfur atom in a 5-endo-dig cyclization.
-
Demethylation: The resulting sulfonium intermediate is demethylated by an iodide ion.
-
Carbon Monoxide Insertion: CO inserts into the palladium-carbon bond.
-
Nucleophilic Attack & Product Release: An alcohol molecule attacks the acyl-palladium intermediate, releasing the benzothiophene-3-carboxylic ester product and Pd(0).
-
Catalyst Regeneration: The Pd(0) is re-oxidized to Pd(II) by oxygen, completing the catalytic cycle.[1][2]
Visualizing the Catalytic Cycle
References
Application Notes and Protocols: 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered interest as a versatile building block in the synthesis of advanced organic materials. The presence of the trifluoromethyl group can impart unique electronic properties, enhance thermal stability, and improve the solubility of resulting materials, making it a promising candidate for applications in organic electronics. These application notes provide an overview of its potential use and protocols for its incorporation into functional organic materials.
While direct applications of this compound in large-scale material science projects are not yet widely documented in publicly available research, its structural motif is of significant interest. The protocols outlined below are based on established synthetic methodologies for similar benzo[b]thiophene derivatives and serve as a guide for researchers exploring the potential of this specific compound.
Key Properties
| Property | Value | Reference |
| CAS Number | 142329-22-4 | N/A |
| Molecular Formula | C₁₀H₅F₃O₂S | N/A |
| Molecular Weight | 246.21 g/mol | N/A |
Potential Applications in Material Science
The unique properties endowed by the trifluoromethyl group make this molecule a candidate for several applications in material science:
-
Organic Field-Effect Transistors (OFETs): The benzo[b]thiophene core is a known semiconductor. The electron-withdrawing nature of the trifluoromethyl group can modulate the frontier molecular orbital energy levels, potentially leading to materials with desirable charge transport characteristics.
-
Organic Light-Emitting Diodes (OLEDs): As a building block for larger conjugated systems, it can be incorporated into emissive or charge-transporting layers of OLEDs. The trifluoromethyl group can influence the emission color and quantum efficiency.
-
Organic Photovoltaics (OPVs): In donor-acceptor polymer systems for solar cells, derivatives of this compound could be explored as either donor or acceptor components, with the trifluoromethyl group impacting the electronic bandgap and morphology of the active layer.
Experimental Protocols
The following are generalized protocols for the synthesis of materials incorporating the this compound moiety. Researchers should adapt these protocols based on the specific target molecule and available laboratory equipment.
Protocol 1: Synthesis of a Donor-Acceptor Copolymer for Organic Electronics
This protocol describes a potential pathway to synthesize a conjugated polymer for applications in OFETs or OPVs using this compound as a precursor to one of the monomer units.
Workflow Diagram:
Caption: Synthetic workflow for a donor-acceptor copolymer.
Methodology:
-
Monomer Synthesis (Modification of the core molecule):
-
Esterification: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) to improve solubility and reactivity in subsequent steps. This is typically achieved by refluxing the carboxylic acid in the corresponding alcohol with a catalytic amount of strong acid.
-
Halogenation: Introduce bromine or iodine atoms at specific positions on the benzo[b]thiophene ring (e.g., positions 3 and 7) using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). This step is crucial for subsequent cross-coupling reactions.
-
Stannylation or Borylation: Convert the dihalogenated monomer into a distannyl or diboronic ester derivative. This is a key step to prepare the monomer for Stille or Suzuki polymerization, respectively.
-
-
Polymerization (Chain Growth):
-
Stille or Suzuki Coupling: React the synthesized monomer with a suitable comonomer (e.g., a distannyl or dihalo derivative of an electron-donating or accepting unit) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to form the conjugated polymer.
-
-
Purification and Characterization:
-
Purification: Purify the resulting polymer by sequential Soxhlet extraction with different solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and oligomers. Further purification can be achieved by gel permeation chromatography (GPC).
-
Characterization: Characterize the polymer's structure and properties using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy (to determine the optical bandgap), and Cyclic Voltammetry (CV) (to determine the HOMO/LUMO energy levels).
-
Device Fabrication and Characterization (General Workflow)
Once a promising material is synthesized, the next step is to fabricate and test a device. The following diagram illustrates a general workflow for fabricating and characterizing an organic thin-film transistor.
Caption: General workflow for OFET fabrication.
Concluding Remarks
This compound represents a promising, yet largely unexplored, building block for advanced materials in organic electronics. The protocols and workflows presented here provide a foundational guide for researchers to synthesize and evaluate novel materials based on this core structure. Further research is needed to fully elucidate its potential and to gather quantitative data on the performance of materials derived from it. The unique combination of the benzo[b]thiophene semiconductor core and the electron-withdrawing trifluoromethyl group warrants further investigation for the development of next-generation organic electronic devices.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzothiophene derivatives.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Problem 1: Low Yield in Palladium-Catalyzed C-H Arylation
Question: I am attempting a palladium-catalyzed C-H arylation to synthesize a 2-arylbenzothiophene derivative, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in palladium-catalyzed C-H arylation of benzothiophenes are a common issue and can often be attributed to suboptimal reaction conditions. A systematic optimization of parameters is crucial for improving the yield.
Potential Causes & Solutions:
-
Suboptimal Catalyst or Ligand: The choice of palladium source and ligand is critical. Different palladium catalysts exhibit varying reactivity depending on the specific substrates.
-
Incorrect Base or Solvent: The base and solvent play a significant role in the catalytic cycle. A base that is too weak may not facilitate the deprotonation step effectively, while an inappropriate solvent can hinder catalyst activity or reactant solubility.
-
Reaction Temperature and Time: These parameters are crucial for reaction kinetics. Insufficient temperature or reaction time may lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause decomposition of starting materials, products, or the catalyst.
-
Presence of Oxygen or Moisture: Many palladium-catalyzed reactions are sensitive to air and moisture. Ensure all reagents and solvents are appropriately dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Optimization Workflow:
Here is a logical workflow to troubleshoot and optimize your reaction conditions.
Caption: Troubleshooting workflow for low yields in Pd-catalyzed C-H arylation.
Quantitative Data Summary: Optimization of Palladium-Catalyzed Carbonylative Cyclization
The following table summarizes the effect of various reaction parameters on the yield of methyl 2-phenylbenzo[b]thiophene-3-carboxylate from methyl(2-(phenylethynyl)phenyl)sulfane.[1]
| Entry | Catalyst (mol %) | Additive (equiv) | Solvent | Pressure (CO/Air, atm) | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdI2 (5) | KI (5) | MeOH | 32/8 | 80 | 24 | 81 |
| 2 | PdCl2 (5) | KI (5) | MeOH | 32/8 | 80 | 24 | 65 |
| 3 | Pd(OAc)2 (5) | KI (5) | MeOH | 32/8 | 80 | 24 | 72 |
| 4 | PdI2 (5) | NaI (5) | MeOH | 32/8 | 80 | 24 | 75 |
| 5 | PdI2 (5) | KI (5) | EtOH | 32/8 | 80 | 36 | 78 |
| 6 | PdI2 (5) | KI (5) | i-PrOH | 32/8 | 80 | 36 | 65 |
| 7 | PdI2 (5) | KI (5) | MeOH | 20/5 | 80 | 24 | 70 |
| 8 | PdI2 (5) | KI (5) | MeOH | 32/8 | 100 | 24 | 55 |
Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Olefination [2]
-
In a nitrogen-filled glovebox, add the thiophene 1,1-dioxide derivative (0.2 mmol, 1.0 equiv), alkene (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (2.2 mg, 5 mol %), AgOPiv (125 mg, 0.6 mmol, 3.0 equiv), PivOH (61 mg, 0.6 mmol, 3.0 equiv), and THF (1.2 mL) to a 10 mL Schlenk tube.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Cool the solution and filter it through a celite pad, washing with 10 mL of dichloromethane.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired product.
Problem 2: Poor Regioselectivity in Electrophilic Substitution
Question: I am trying to functionalize my benzothiophene core, but I am getting a mixture of C2 and C3 substituted products. How can I control the regioselectivity?
Answer:
Controlling the regioselectivity between the C2 and C3 positions is a common challenge in the functionalization of benzothiophenes. The outcome of the reaction is influenced by a combination of electronic and steric factors, as well as the reaction mechanism.
Factors Influencing Regioselectivity:
-
Electronic Effects: The benzothiophene ring is electron-rich, and electrophilic substitution is generally favored. The C3 position is typically more nucleophilic than the C2 position, leading to a preference for C3 substitution in many electrophilic aromatic substitution reactions.
-
Steric Hindrance: Bulky substituents on the benzothiophene core or the incoming electrophile can influence the site of substitution. Steric hindrance may favor substitution at the less hindered position.
-
Directing Groups: The presence of substituents on the benzene or thiophene ring can direct incoming electrophiles to specific positions.
-
Reaction Mechanism: The choice of synthetic route can dictate the regiochemical outcome. For instance, metal-catalyzed cross-coupling reactions can be tuned to favor either C2 or C3 functionalization by selecting appropriate catalysts and ligands.
Strategies for Controlling Regioselectivity:
-
Directed Metalation: Using a directing group to guide a metalating agent (e.g., an organolithium reagent) to a specific position, followed by quenching with an electrophile, can provide excellent regiocontrol.
-
Halogen-Metal Exchange: Starting with a selectively halogenated benzothiophene allows for regioselective functionalization via halogen-metal exchange followed by reaction with an electrophile.
-
Catalyst and Ligand Selection: In transition metal-catalyzed reactions, the choice of metal, ligand, and additives can profoundly impact the regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the benzothiophene core?
A1: Several strategies exist for constructing the benzothiophene scaffold. Some of the most common include:
-
Gewald Reaction: A multi-component reaction involving a ketone or aldehyde, an active methylene compound, and elemental sulfur to form a 2-aminothiophene, which can be a precursor to benzothiophenes.[3]
-
Fiesselmann Thiophene Synthesis: This method involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives to produce 3-hydroxy-2-thiophenecarboxylic acid derivatives, which can be further modified.[4]
-
Transition Metal-Catalyzed Cyclizations: Palladium, copper, and other transition metals are widely used to catalyze the intramolecular cyclization of appropriately substituted benzene derivatives to form the thiophene ring.[2][5]
-
Metal-Free Synthesis: To avoid potential metal contamination, various metal-free methods have been developed, often employing electrophilic cyclization or radical-mediated processes.[6]
Q2: I am having trouble with the purification of my benzothiophene derivative. What are the recommended methods?
A2: Purification of benzothiophene derivatives can be challenging due to the presence of closely related byproducts or starting materials. The two most common and effective purification techniques are column chromatography and recrystallization.
Column Chromatography Protocol: [7][8][9]
-
Stationary Phase Selection: Silica gel is the most commonly used stationary phase for the purification of benzothiophene derivatives.
-
Mobile Phase Selection: A solvent system with appropriate polarity is crucial for good separation. This is typically determined by thin-layer chromatography (TLC) analysis. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Column Packing: The column is packed with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is added to the top of the column.
-
Elution: The column is eluted with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent is removed from the pure fractions using a rotary evaporator to yield the purified compound.
Recrystallization Protocol: [7][10][11]
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Q3: What are some of the key signaling pathways targeted by benzothiophene derivatives in drug development?
A3: Benzothiophene is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in active pharmaceutical ingredients.[12] Several drugs containing the benzothiophene core target important signaling pathways.
-
Estrogen Receptor Signaling (Raloxifene): Raloxifene is a selective estrogen receptor modulator (SERM). It acts as an estrogen agonist in bone tissue, helping to prevent osteoporosis, while acting as an estrogen antagonist in breast and uterine tissues, reducing the risk of certain cancers.[6][13][14][15][16]
Caption: Raloxifene's tissue-selective action on estrogen receptors.
-
5-Lipoxygenase (5-LOX) Pathway (Zileuton): Zileuton is an inhibitor of 5-lipoxygenase, an enzyme crucial for the synthesis of leukotrienes.[17][18][19][20][21] Leukotrienes are inflammatory mediators involved in asthma and allergic reactions. By inhibiting their production, Zileuton reduces inflammation and bronchoconstriction.[18][20]
Caption: Zileuton's inhibition of the 5-lipoxygenase pathway.
-
Ergosterol Biosynthesis Pathway (Sertaconazole): Sertaconazole is an antifungal agent that inhibits the fungal enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[22][23][24][25][26] Disruption of ergosterol synthesis leads to fungal cell death.[22][26]
Caption: Sertaconazole's inhibition of the fungal ergosterol biosynthesis pathway.
-
STAT3 Signaling Pathway: Some benzothiophene derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often overactive in cancer cells, promoting their growth and survival.[27][28]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 6. Raloxifene and its role in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. benchchem.com [benchchem.com]
- 13. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 14. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice [openorthopaedicsjournal.com]
- 16. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. m.youtube.com [m.youtube.com]
- 20. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 21. benchchem.com [benchchem.com]
- 22. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]
- 23. Sertaconazole - Wikipedia [en.wikipedia.org]
- 24. Ertaczo (Sertaconazole Nitrate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 25. Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 26. What is Sertaconazole Nitrate used for? [synapse.patsnap.com]
- 27. benchchem.com [benchchem.com]
- 28. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most widely reported and efficient method involves a two-step process. The first step is the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate in the presence of a base to form ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate. The subsequent step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[1]
Q2: What is the expected yield for this synthesis?
A2: With an optimized protocol, the hydrolysis of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate can yield this compound in as high as 89%.[1] The initial esterification step to produce the ethyl ester has a reported yield of approximately 57%.[1]
Q3: What are some key safety precautions to consider during this synthesis?
A3: It is crucial to handle all reagents and solvents in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times. 2-Fluoro-4-(trifluoromethyl)benzaldehyde is irritating to the eyes, skin, and respiratory system. Sodium hydroxide is corrosive and should be handled with care.
Troubleshooting Guide
Low Yield in the Synthesis of Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Q4: My yield of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is significantly lower than the reported 57%. What are the potential causes and solutions?
A4: Low yields in this step can often be attributed to several factors related to reagents, reaction conditions, and work-up procedures.
| Potential Cause | Troubleshooting Suggestion |
| Moisture in Reaction | The presence of water can interfere with the base-catalyzed reaction. Ensure that all glassware is oven-dried before use and that the dimethylformamide (DMF) solvent is anhydrous. |
| Purity of Reagents | Impurities in the starting materials, 2-fluoro-4-(trifluoromethyl)benzaldehyde or ethyl thioglycolate, can lead to side reactions. Use reagents of high purity. |
| Inefficient Base | The strength and concentration of the base are critical. Ensure that the potassium carbonate (K₂CO₃) is fresh and has not absorbed atmospheric moisture. |
| Suboptimal Temperature | The reaction temperature of 60 °C is crucial for the reaction to proceed efficiently. Lower temperatures may result in an incomplete reaction, while higher temperatures could promote side reactions. Use a calibrated heating mantle or oil bath to maintain a stable temperature. |
| Incomplete Reaction | The reported reaction time is 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting materials have been consumed before proceeding with the work-up. |
| Losses during Work-up | The product is extracted with diethyl ether (Et₂O). Ensure thorough extraction by performing multiple extractions and combining the organic layers. Inefficient phase separation can also lead to product loss. |
Low Yield in the Hydrolysis of Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Q5: I am not achieving the reported 89% yield for the hydrolysis to this compound. What could be the issue?
A5: Incomplete hydrolysis, degradation of the product, and issues during work-up are common culprits for low yields in this final step.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Hydrolysis | The hydrolysis is typically carried out overnight at room temperature. Ensure sufficient reaction time for the complete conversion of the ester. The amount of sodium hydroxide (NaOH) is also critical; use at least 2 equivalents. |
| Suboptimal Temperature | While the reaction proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion if it stalls. However, be cautious as higher temperatures may promote side reactions. |
| Incorrect pH during Acidification | The carboxylic acid is precipitated by acidifying the reaction mixture with hydrochloric acid (HCl). Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate salt and cause precipitation. Use a pH meter or pH paper to verify. |
| Product Solubility | If the product has some solubility in the aqueous solution, cooling the mixture in an ice bath after acidification can enhance precipitation. |
| Losses during Filtration and Washing | Ensure the precipitated product is collected efficiently by filtration. Wash the collected solid with cold water to remove inorganic salts without dissolving a significant amount of the product. |
Product Purity Issues
Q6: My final product, this compound, appears impure. What are the likely impurities and how can I remove them?
A6: Impurities can arise from unreacted starting materials, side products, or residual solvents.
| Potential Impurity | Identification and Removal |
| Unreacted Ethyl Ester | Can be identified by ¹H NMR spectroscopy (presence of ethyl group signals). Recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) is an effective purification method. |
| Side-Products from the First Step | Uncharacterized side-products from the initial condensation reaction may carry through. Column chromatography of the ester intermediate before hydrolysis can be beneficial if recrystallization is insufficient. |
| Residual Solvents | Solvents like ethanol or ethyl acetate from the work-up may be present. Dry the final product thoroughly under vacuum. |
| Inorganic Salts | Residual salts from the work-up (e.g., NaCl) can be removed by thoroughly washing the filtered product with deionized water. |
Experimental Protocols
Synthesis of Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Under a dry and inert atmosphere (e.g., nitrogen), a solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (5.20 mmol, 1.0 eq.), ethyl thioglycolate (6.20 mmol, 1.2 eq.), and potassium carbonate (5.70 mmol, 1.1 eq.) in anhydrous dimethylformamide (10 mL) is stirred at 60 °C for 2 hours. The reaction mixture is then cooled to room temperature, diluted with water (20 mL), and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The resulting residue is recrystallized from methanol to yield the product.[1]
Synthesis of this compound
To a solution of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (14.1 mmol, 1.0 eq.) in ethanol (15 mL), a 3N solution of sodium hydroxide (28.2 mmol, 2.0 eq.) is added. The solution is stirred at room temperature overnight. The solvent is then removed under reduced pressure. The residue is diluted with water (75 mL) and acidified with 1N hydrochloric acid until the product precipitates. The solid is collected by filtration, washed with water, and dried under vacuum.[1]
Data Presentation
Table 1: Summary of Reagents and Yields for the Synthesis of this compound
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |
| 1 | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | Ethyl thioglycolate, K₂CO₃ | DMF | 60 °C | 2 h | Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 57%[1] |
| 2 | Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | NaOH, HCl | Ethanol, Water | Room Temp. | Overnight | This compound | 89%[1] |
Visualizations
References
Technical Support Center: Purification of Benzo[b]thiophene-2-carboxylic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of benzo[b]thiophene-2-carboxylic acids. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying benzo[b]thiophene-2-carboxylic acid?
A1: The most common and effective methods for purifying benzo[b]thiophene-2-carboxylic acid are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: How do I choose a suitable solvent for the recrystallization of benzo[b]thiophene-2-carboxylic acid?
A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For benzo[b]thiophene-2-carboxylic acid, which is soluble in ethanol, acetone, and chloroform, and insoluble in water, suitable solvent systems could include ethanol/water or acetone/hexane mixtures.[1] It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent mixture that provides a good yield of pure crystals.
Q3: What are the typical impurities I might encounter in my crude benzo[b]thiophene-2-carboxylic acid?
A3: Common impurities can include unreacted starting materials from the synthesis, such as substituted thiophenols or α-haloacetic acids, and side products from incomplete or alternative reaction pathways. The specific impurities will depend on the synthetic route used.
Q4: Can I use acid-base extraction to purify benzo[b]thiophene-2-carboxylic acid?
A4: Yes, acid-base extraction is a highly effective method for separating carboxylic acids from neutral or basic impurities.[2][3][4][5] The crude product can be dissolved in an organic solvent (like diethyl ether or ethyl acetate) and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The benzo[b]thiophene-2-carboxylic acid will deprotonate to form its water-soluble carboxylate salt and move to the aqueous layer. The aqueous layer can then be separated and acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
Q5: How can I assess the purity of my final product?
A5: The purity of benzo[b]thiophene-2-carboxylic acid can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity by peak area percentage. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities. The melting point of the purified solid can also be a good indicator of purity; a sharp melting range close to the literature value suggests high purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of benzo[b]thiophene-2-carboxylic acids.
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Use a lower boiling point solvent or a solvent mixture.- Try to cool the solution more slowly.- Add a small amount of a solvent in which the compound is more soluble to the hot solution. |
| No crystals form upon cooling | - The solution is not saturated.- The solution is supersaturated, but nucleation has not occurred. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Low recovery of purified product | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is sufficiently cooled before filtration.- Cool the filtrate in an ice bath to recover more product, though this may be of lower purity. |
| Colored impurities remain in crystals | The colored impurity has similar solubility to the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Do not add charcoal to a boiling solution. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor separation of compounds (overlapping peaks) | - The solvent system (eluent) is not optimal.- The column was not packed properly.- The column was overloaded with the sample. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.- Ensure the column is packed uniformly without cracks or air bubbles.- Use a larger column or a smaller amount of crude product. |
| Compound streaking or "tailing" on the column | The compound is interacting too strongly with the stationary phase (silica gel). For acidic compounds, this is a common issue. | - Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel.[6] |
| Compound is not eluting from the column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). For example, start with a hexane/ethyl acetate mixture and slowly increase the proportion of ethyl acetate. |
| Compound is insoluble in the eluent | The chosen solvent for loading the sample is not appropriate. | - Dissolve the crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can be loaded onto the column ("dry loading"). |
Data Presentation
The following tables provide illustrative data on the purification of a hypothetical crude sample of benzo[b]thiophene-2-carboxylic acid to compare the effectiveness of different purification methods. Note: This data is for demonstrative purposes and actual results may vary.
Table 1: Comparison of Recrystallization Solvents
| Recrystallization Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Ethanol/Water (4:1) | 85 | 98.5 | 80 |
| Acetone/Hexane (1:2) | 85 | 97.2 | 75 |
| Toluene | 85 | 96.5 | 65 |
Table 2: Comparison of Purification Methods
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol/Water) | 85 | 98.5 | 80 |
| Column Chromatography (Hexane/Ethyl Acetate with 0.5% Acetic Acid) | 85 | 99.2 | 70 |
| Acid-Base Extraction | 85 | 99.5 | 85 |
Experimental Protocols
Protocol 1: Recrystallization
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Dissolution: In a fume hood, place the crude benzo[b]thiophene-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Flash Column Chromatography
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Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude material. A common system for acidic compounds is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 0.5%). The ideal eluent should give the desired compound an Rf value of approximately 0.3.
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Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude benzo[b]thiophene-2-carboxylic acid in a minimal amount of the eluent or a more polar solvent that is then evaporated after being adsorbed onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.
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Fraction Collection: Collect the eluate in fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified benzo[b]thiophene-2-carboxylic acid.
Protocol 3: Acid-Base Extraction
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Dissolution: Dissolve the crude benzo[b]thiophene-2-carboxylic acid in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
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Extraction: Add an aqueous solution of a weak base, such as 5% sodium bicarbonate, to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure.
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Separation: Allow the layers to separate. The deprotonated benzo[b]thiophene-2-carboxylate will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.
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Washing (Optional): Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
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Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1M HCl, with stirring until the solution is acidic (check with pH paper). The benzo[b]thiophene-2-carboxylic acid will precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration.
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Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly.
Visualizations
Caption: General workflow for the purification of benzo[b]thiophene-2-carboxylic acid.
Caption: Troubleshooting logic for recrystallization issues.
Caption: Experimental workflow for column chromatography purification.
References
- 1. Benzo[b]thiophene-2-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vernier.com [vernier.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Overcoming Poor Regioselectivity in Benzothiophene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor regioselectivity during the synthesis of benzothiophenes.
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of C2 and C3-substituted benzothiophene isomers. How can I improve the selectivity for the C3 position?
The formation of a mixture of C2 and C3 isomers is a common challenge in the functionalization of the benzothiophene core. The C2 position is often kinetically favored due to the higher acidity of the C2 proton, while the C3 position can be the thermodynamically favored site for substitution, depending on the reaction conditions and the nature of the electrophile.
Here are several strategies to enhance regioselectivity for the C3 position:
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Metal-Free Interrupted Pummerer Reaction: This is a highly effective method for achieving complete C3 regioselectivity. The reaction utilizes a benzothiophene S-oxide precursor, which, upon activation, undergoes a[1][1]-sigmatropic rearrangement to deliver a variety of substituents exclusively to the C3 position. This method is particularly advantageous as it operates under mild, metal-free conditions.[2][3][4]
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Directed C-H Functionalization: If your benzothiophene has a directing group at the C2 position, this can be leveraged to direct metallation and subsequent functionalization to the C3 position. However, this often requires the pre-installation of a directing group.[4]
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Reaction Condition Optimization:
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Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable C3 product in certain electrophilic substitution reactions.
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Catalyst and Ligands: In metal-catalyzed reactions, the choice of the metal center and the ligands can significantly influence the regiochemical outcome. Experiment with different catalyst systems to find one that favors C3 functionalization.
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Solvent: The polarity of the solvent can affect the stability of the reaction intermediates and thus influence the C2/C3 product ratio. A screen of different solvents is recommended.
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Problem 2: I am attempting to functionalize the benzene ring of the benzothiophene, but the reaction is occurring on the thiophene ring.
The thiophene ring of benzothiophene is generally more electron-rich and therefore more reactive towards electrophiles than the fused benzene ring. To achieve functionalization on the benzene ring (positions C4, C5, C6, or C7), you need to employ strategies that either "deactivate" the thiophene ring or direct the reaction to the desired position on the benzene ring.
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Directed ortho-Metalation (DoM): This is a powerful technique for regioselective functionalization of the benzene ring. By placing a directing metalation group (DMG) on the benzene part of the benzothiophene, you can direct a strong base (like an organolithium reagent) to deprotonate a specific ortho-position. For example, a carbamate group at the C7-position can direct lithiation to the C6-position.[5]
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Choice of Starting Material: Begin your synthesis with a benzene-substituted thiophene precursor. The electronic properties of the substituent on the benzene ring will then direct subsequent electrophilic substitution.
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Blocking the Reactive Thiophene Positions: In some cases, it may be possible to temporarily block the more reactive C2 and C3 positions with removable groups to force the reaction to occur on the benzene ring.
Problem 3: I have a mixture of benzothiophene regioisomers that are difficult to separate by column chromatography.
The separation of regioisomers with similar polarities can be challenging. If standard column chromatography is not effective, consider the following alternative purification techniques:
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Preparative Thin-Layer Chromatography (Prep-TLC): If you can achieve baseline separation on an analytical TLC plate, preparative TLC can be a viable option for separating small to medium quantities of your isomers.
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High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer superior resolution for separating closely related isomers. Method development will be necessary to find the optimal column and mobile phase.
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Fractional Crystallization: If your product is a solid, you may be able to separate the isomers by fractional crystallization. This involves finding a solvent system where one isomer is significantly less soluble than the other at a given temperature.
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Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative with different physical properties (e.g., polarity, solubility), making it easier to separate from the unreacted isomer. The derivatizing group can then be removed in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence regioselectivity in benzothiophene synthesis?
A1: The regioselectivity of benzothiophene synthesis is primarily influenced by a combination of electronic and steric effects, as well as the reaction mechanism. Key factors include:
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Electronic Effects of Substituents: Electron-donating groups on the benzene ring can activate it towards electrophilic substitution and direct incoming electrophiles to specific positions.
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Directing Groups: The presence of a directing metalation group (DMG) can override the inherent reactivity of the benzothiophene nucleus and direct functionalization to a specific position.[5]
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Reaction Mechanism: The mechanism of the reaction plays a crucial role. For example, an interrupted Pummerer reaction proceeds via a[1][1]-sigmatropic rearrangement, which dictates the regiochemical outcome.[2][3]
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Reaction Conditions: Temperature, solvent, catalyst, and reagents can all have a significant impact on the ratio of regioisomers formed.
Q2: Are there any reliable methods for the regioselective synthesis of 7-substituted benzothiophenes?
A2: Yes, the regioselective synthesis of 7-substituted benzothiophenes can be achieved, often through multi-step strategies. A powerful approach is the use of Directed ortho-Metalation (DoM). For instance, a hydroxy group at the 7-position can be converted to a directing group, such as an N,N-diethyl carbamate. This group then directs lithiation to the C6 position, which can be followed by electrophilic quench and subsequent manipulation to achieve the desired 7-substituted product.[5]
Q3: What are some of the common metal-free methods for achieving regioselective benzothiophene synthesis?
A3: In recent years, several metal-free methods for regioselective benzothiophene synthesis have been developed to avoid potential metal contamination in the final products. These include:
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Visible-Light Photocatalytic Annulation: This method uses a photocatalyst, such as eosin Y, and green light to initiate a radical annulation process between o-methylthio-arenediazonium salts and alkynes, leading to regioselectively substituted benzothiophenes.[6][7][8][9]
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Interrupted Pummerer Reaction: As mentioned earlier, this powerful cascade reaction of benzothiophene S-oxides provides exclusive C3-functionalization under mild, metal-free conditions.[2][3][4]
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Fiesselmann Thiophene Synthesis: This classical method involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives to produce substituted thiophenes, and can be adapted for the synthesis of certain benzothiophene derivatives.[1][10]
Q4: How does Friedel-Crafts acylation of benzothiophene typically behave in terms of regioselectivity?
A4: Friedel-Crafts acylation of unsubstituted benzothiophene generally shows a preference for substitution at the C2 and C3 positions of the thiophene ring. The exact ratio of isomers can depend on the specific acylating agent, Lewis acid catalyst, and reaction conditions. In many cases, a mixture of regioisomers is obtained, which can be challenging to separate.[11] For substituted benzothiophenes, the position of the existing substituent will further influence the outcome of the Friedel-Crafts reaction.
Data Presentation
Table 1: Regioselectivity in Metal-Free C3-Functionalization of Benzothiophene S-Oxides via Interrupted Pummerer Reaction
| Entry | Benzothiophene S-Oxide | Coupling Partner | Product | Yield (%) | Reference |
| 1 | Unsubstituted | 4-Methylphenol | 3-(2-hydroxy-5-methylphenyl)benzothiophene | 85 | [2] |
| 2 | 5-Bromo | 4-Methylphenol | 5-Bromo-3-(2-hydroxy-5-methylphenyl)benzothiophene | 92 | [2] |
| 3 | 2-Methyl | 1-Hexyne | 3-Butanoyl-2-methylbenzothiophene | 75 | [12] |
| 4 | Unsubstituted | Allyltrimethylsilane | 3-Allylbenzothiophene | 78 | [2] |
Table 2: Regioselectivity in Visible-Light Photocatalytic Synthesis of Benzothiophenes
| Entry | Diazonium Salt | Alkyne | Product | Yield (%) | Reference |
| 1 | o-Methylthio-benzenediazonium tetrafluoroborate | Phenylacetylene | 2-Phenylbenzothiophene | 82 | [7][8] |
| 2 | 4-Methoxy-o-methylthio-benzenediazonium tetrafluoroborate | Phenylacetylene | 5-Methoxy-2-phenylbenzothiophene | 85 | [7][8] |
| 3 | o-Methylthio-benzenediazonium tetrafluoroborate | 1-Hexyne | 2-Butylbenzothiophene | 75 | [7][8] |
| 4 | o-Methylthio-benzenediazonium tetrafluoroborate | Diethyl acetylenedicarboxylate | Diethyl benzothiophene-2,3-dicarboxylate | 78 | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for Metal-Free C3-Arylation via Interrupted Pummerer Reaction [2]
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To a nitrogen-flushed, oven-dried reaction vessel, add the benzothiophene S-oxide (1.0 equiv) and dichloromethane (DCM) (0.2 M).
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Cool the mixture to -78 °C with stirring.
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Add trifluoroacetic anhydride (TFAA) (1.5 equiv) dropwise.
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After stirring for 5 minutes, add a solution of the phenol coupling partner (1.5 equiv) in DCM (0.2 M) dropwise.
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Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature and stir overnight (approximately 16 hours).
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Add p-toluenesulfonic acid (pTsOH) (2.0 equiv) and heat the mixture at 45 °C for 5 hours.
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Quench the reaction with water and extract the aqueous phase with DCM (3x).
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Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the C3-arylated benzothiophene.
Protocol 2: General Procedure for Visible-Light Photocatalytic Synthesis of Benzothiophenes [7][8]
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In a reaction tube, dissolve the o-methylthio-arenediazonium salt (1.0 equiv), the alkyne (5.0 equiv), and eosin Y (0.05 equiv) in dimethyl sulfoxide (DMSO) (0.25 M).
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Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
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Place the reaction tube approximately 5-10 cm from a green LED lamp (λ = 530 nm).
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Irradiate the mixture at room temperature with vigorous stirring for 24-36 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Directed ortho-Metalation (DoM) of a 7-Carbamoyloxy-benzothiophene [5]
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add N,N-diethyl-7-carbamoyloxy-1-benzothiophene (1.0 equiv) and anhydrous tetrahydrofuran (THF) (0.2 M).
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Add freshly distilled N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv) dropwise.
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Add sec-butyllithium (s-BuLi) (1.2 equiv) dropwise, maintaining the internal temperature below -70 °C.
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Stir the reaction mixture at -78 °C for 1-2 hours.
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Add the desired electrophile (1.5 equiv) dropwise at -78 °C.
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Continue stirring at -78 °C for an additional 1-3 hours.
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
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Allow the mixture to warm to room temperature.
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Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting decision tree for poor regioselectivity.
Caption: Interrupted Pummerer reaction for C3-functionalization.
Caption: Workflow for optimizing regioselectivity.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzothiophene synthesis [organic-chemistry.org]
- 10. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Technical Support Center: Optimizing Benzothiophene Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiophene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My benzothiophene cyclization is resulting in a low yield. What are the common factors I should investigate?
A1: Low yields in benzothiophene synthesis can often be attributed to several factors. A systematic optimization of the following reaction conditions is crucial:
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Catalyst System: The choice of catalyst and any necessary co-catalysts or ligands is critical. For palladium-catalyzed reactions, for instance, variations in palladium sources (e.g., Pd(OAc)₂, PdI₂) and the addition of ligands or co-catalysts like copper salts can significantly impact the yield.[1]
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Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. Common solvents for benzothiophene synthesis include DMSO, toluene, and dichloromethane.[1][2][3] The choice of solvent can sometimes even alter the regioselectivity of the reaction.
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Temperature: Reaction temperatures can vary widely depending on the specific cyclization method. While some reactions proceed at room temperature[3], others require heating to temperatures around 80-110°C to proceed efficiently.[2][4][5] It is essential to find the optimal temperature that promotes the desired reaction without leading to decomposition of starting materials or products.
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Reactant Stoichiometry and Quality: Ensure the correct molar ratios of your reactants. The purity of starting materials, especially precursors like substituted thiophenols or alkynyl thioanisoles, is also paramount.[6] Impurities can interfere with the catalyst or lead to unwanted side reactions.
Q2: I am observing the formation of significant side products in my reaction. How can I improve the selectivity?
A2: The formation of isomers or other side products is a common challenge. Here are some strategies to enhance selectivity:
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Regioselectivity Control: In many benzothiophene syntheses, the cyclization can occur at different positions, leading to isomeric products. The choice of catalyst and directing groups on the starting materials can control the regioselectivity. For example, certain palladium catalysts have been shown to favor C2-arylation over other positions.[1]
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Reaction Conditions Tuning: Fine-tuning the reaction temperature and time can help minimize the formation of undesired byproducts. Sometimes, a lower temperature for a longer duration can improve selectivity.
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Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent them from participating in unwanted side reactions.
Q3: My catalyst appears to be inactive or has low turnover. What could be the issue?
A3: Catalyst deactivation can be a significant hurdle. Consider the following:
-
Atmosphere: Many organometallic catalysts, particularly palladium complexes, are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent catalyst oxidation.[2]
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents, such as water or oxygen, can poison the catalyst. Ensure all reagents and solvents are appropriately dried and degassed.
-
Ligand Choice: For transition metal-catalyzed reactions, the choice of ligand can significantly influence the stability and activity of the catalyst. Experimenting with different ligands can sometimes overcome issues of catalyst deactivation.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during benzothiophene cyclization.
Problem: Low or No Product Formation
Caption: Troubleshooting workflow for low product yield.
Problem: Formation of Multiple Products (Low Selectivity)
Caption: Troubleshooting workflow for poor reaction selectivity.
Data on Optimized Reaction Conditions
The following table summarizes optimized conditions for different benzothiophene cyclization methods reported in the literature.
| Method | Catalyst / Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Palladium-Catalyzed C2 Arylation | Pd(OAc)₂ / Cu(OAc)₂ | DMSO | 100 | High | --INVALID-LINK--[1] |
| Palladium Iodide-Catalyzed Carbonylative Cyclization | PdI₂ / KI | MeOH | 80 | 57 - 83 | --INVALID-LINK--[4][7] |
| Electrophilic Cyclization | Dimethyl(methylthio)sulfonium tetrafluoroborate | Dichloromethane | Room Temp | up to 99 | --INVALID-LINK--[3][8] |
| Iodine-Mediated Cyclization/Alkylation | I₂ / K₂CO₃ | t-BuOH | 80 | up to 88 | --INVALID-LINK--[9] |
| Intramolecular Cyclization | Methanesulfonic acid | Toluene/Heptane | 80 - 110 | Good | --INVALID-LINK--[2][5] |
Experimental Protocols
General Procedure for Electrophilic Cyclization of Alkynylthioanisoles[3]
This protocol describes the synthesis of 3-(methylthio)-2-phenylbenzo[b]thiophene.
-
To a vial, add the alkynylthioanisole (1.0 equiv) and dichloromethane.
-
Add dimethyl(methylthio)sulfonium tetrafluoroborate (2.0 equiv).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Caption: Experimental workflow for electrophilic cyclization.
General Procedure for Friedlander Annulation to Synthesize Benzothieno[3,2-b]pyridines[10]
This protocol outlines the synthesis of benzothiophene-fused pyridines.
-
In a round-bottom flask, combine 3-amino-2-formyl benzothiophene (1.0 equiv) and the corresponding ketone (1.4 equiv).
-
Add ethanol as the solvent, followed by aqueous sodium hydroxide solution.
-
Reflux the reaction mixture for 12 hours.
-
After cooling, quench the reaction by adding 10% hydrochloric acid.
-
Collect the resulting precipitate by filtration and wash it thoroughly with distilled water.
-
Dry the product under vacuum.
Caption: Experimental workflow for Friedlander annulation.
References
- 1. benchchem.com [benchchem.com]
- 2. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 9. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for scaling up benzothiophene synthesis
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of benzothiophene and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield dropped significantly after moving from a lab scale to a pilot scale. What are the common causes and how can I address them?
A1: A drop in yield during scale-up is a frequent challenge. The primary causes often relate to mass and heat transfer limitations that are not apparent on a smaller scale.
Potential Causes & Recommended Solutions:
-
Inefficient Mixing: At larger volumes, achieving a homogeneous reaction mixture is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Evaluate and optimize the stirring mechanism. This may involve changing the type of impeller (e.g., anchor vs. turbine), adjusting the stirring speed, or adding baffles to the reactor to improve turbulence and ensure homogeneity.[1]
-
-
Poor Heat Transfer: Exothermic reactions can become difficult to control at scale due to a lower surface-area-to-volume ratio in larger reactors. This can lead to temperature spikes, causing degradation of reactants, products, or catalysts.
-
Catalyst Activity and Loading: In catalytic reactions, such as palladium-catalyzed couplings, the efficiency can decrease on a larger scale.
A logical workflow for troubleshooting low yields is outlined below.
Q2: I am observing an increase in isomeric impurities, particularly with poor regioselectivity between C2 and C3 functionalization, during scale-up. How can this be controlled?
A2: Regioselectivity is a critical factor in benzothiophene synthesis and can be influenced by subtle changes in reaction conditions that are amplified upon scale-up.[3]
Factors Influencing Regioselectivity:
-
Reaction Mechanism: The inherent mechanism of your chosen synthetic route is the primary determinant of regioselectivity. For instance, direct Friedel-Crafts acylation of benzothiophene is known to produce isomeric mixtures.[1] In contrast, methods like an interrupted Pummerer reaction of benzothiophene S-oxides can provide highly regioselective C3 functionalization.[3]
-
Kinetic vs. Thermodynamic Control: At higher temperatures, which can occur during scale-up due to poor heat control, reactions may shift from kinetic to thermodynamic control, potentially favoring a different, more stable isomer.
-
Solution: Maintain strict temperature control throughout the reaction. Profile the reaction at different temperatures on a small scale to understand its kinetic and thermodynamic landscape before scaling.
-
-
Catalyst and Ligands: In metal-catalyzed reactions, the choice of catalyst and associated ligands can significantly influence the regiochemical outcome.[3]
-
Solution: If isomeric purity is a major issue, re-screening catalysts and ligands under the scaled-up conditions may be necessary.
-
The diagram below illustrates the decision-making process for addressing regioselectivity issues.
Q3: My crude product is difficult to purify at a larger scale. What are the best strategies for large-scale purification of benzothiophene derivatives?
A3: Purification is a significant hurdle in scaling up. Methods that are straightforward in the lab, like column chromatography, can become costly and time-consuming at scale.
Recommended Purification Strategies:
-
Recrystallization: This is often the most effective and economical method for large-scale purification of solid compounds.
-
Optimization: The key is solvent selection. A systematic screening of solvents and solvent mixtures (e.g., alcohol/water mixtures) is crucial.[4] For instance, using a mixture of an alcohol (like isopropanol or isobutanol) and water can be effective.[4] The cooling rate should also be controlled to obtain crystals of high purity.
-
-
Large-Scale Column Chromatography: While more complex than on a lab scale, this is sometimes unavoidable.
-
Optimization: To make it efficient, first, dissolve the crude product in a minimal amount of a suitable solvent.[2] Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and add the resulting dry powder to the top of the column.[2] Use a gradient elution, starting with a low-polarity solvent and gradually increasing the polarity, to effectively separate the product from impurities.[2]
-
-
Distillation: If the product and impurities have sufficiently different boiling points, distillation can be a viable option, although benzothiophene can form a eutectic mixture with naphthalene, making separation by this method difficult in some cases.[4]
| Parameter | Lab-Scale (mg to g) | Pilot/Large-Scale (kg) | Key Considerations for Scale-Up |
| Primary Method | Column Chromatography | Recrystallization / Distillation | Focus on methods that are economical and less labor-intensive at scale. |
| Solvent Volume | Low | High | Solvent cost, safety (flammability), and recovery/recycling are critical. |
| Time | Hours | Hours to Days | Crystallization may require slow cooling over extended periods for best results. |
| Equipment | Glassware | Jacketed glass-lined or stainless steel reactors, Nutsche filters | Requires specialized equipment for handling large volumes and ensuring safety. |
Key Experimental Protocols
Protocol 1: Gram-Scale Palladium-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide
This protocol is based on an optimized procedure for palladium-catalyzed C2 arylation.[2]
Reagents & Materials:
-
Benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol)
-
Phenylboronic acid (2.2 g, 18.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 135 mg, 0.6 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 4.3 g, 24.0 mmol)
-
Pyridine (1.4 g, 18.0 mmol)
-
Dimethyl sulfoxide (DMSO, 60 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suitable reaction vessel, add benzo[b]thiophene 1,1-dioxide, phenylboronic acid, Pd(OAc)₂, Cu(OAc)₂, and pyridine.[2]
-
Add DMSO to the vessel.[2]
-
Heat the mixture to 100 °C and maintain for 20 hours with efficient stirring.[2]
-
After 20 hours, cool the reaction mixture to room temperature.[2]
-
Pour the mixture into water and extract with ethyl acetate.[2]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.[2]
The workflow for this synthesis is visualized below.
References
Technical Support Center: Removal of Metal Catalyst Contaminants from Benzothiophene Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the removal of metal catalyst contaminants from benzothiophene products. It is intended for researchers, scientists, and drug development professionals to assist in achieving high purity for their synthesized compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of benzothiophene products from metal catalyst residues.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of residual metal catalyst (e.g., Palladium) after initial filtration. | The metal catalyst may be homogeneously dissolved in the reaction mixture. | 1. Solvent Swap & Precipitation: Concentrate the reaction mixture and redissolve the crude product in a solvent where the metal catalyst has lower solubility, then filter. 2. Adsorption: Employ a high-surface-area adsorbent like activated carbon or a specialized metal scavenger.[1][2] 3. Extraction: Perform a liquid-liquid extraction with an appropriate aqueous solution to remove the metal salts. |
| Product loss during treatment with activated carbon. | The benzothiophene product may be adsorbing to the surface of the activated carbon along with the metal catalyst. | 1. Reduce Adsorbent Amount: Use a smaller quantity of activated carbon.[2] 2. Screen Carbons: Test different grades or types of activated carbon, as they have varying surface properties and pore structures.[2][3] 3. Alternative Adsorbent: Switch to a more selective metal scavenger that has a higher affinity for the metal catalyst than your product.[2] |
| Metal scavenger is ineffective at removing the catalyst. | 1. Incorrect Scavenger: The chosen scavenger may not have a high affinity for the specific metal or its oxidation state. 2. Insufficient Scavenger: The amount of scavenger used may be too low to bind all the metal catalyst. 3. Suboptimal Reaction Conditions: Reaction time, temperature, or mixing may be inadequate for effective scavenging. | 1. Scavenger Screening: Test a panel of metal scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one.[4] 2. Increase Equivalents: Increase the molar equivalents of the scavenger relative to the metal catalyst concentration (typically 2-8 equivalents).[4] 3. Optimize Conditions: Increase the reaction time (1-16 hours is common), temperature, and ensure vigorous stirring to improve kinetics.[4] |
| Residual metal catalyst remains after liquid-liquid extraction. | 1. Incorrect Aqueous Phase: The pH or composition of the aqueous phase may not be optimal for partitioning the metal species. 2. Emulsion Formation: An emulsion may have formed, trapping the catalyst at the interface. | 1. pH Adjustment: Adjust the pH of the aqueous phase to facilitate the formation of a water-soluble metal complex. 2. Addition of a Chelating Agent: Incorporate a chelating agent into the aqueous phase to bind the metal and enhance its partitioning. 3. Break Emulsion: Add brine or a small amount of a different organic solvent to break the emulsion. |
| Precipitated metal catalyst is too fine to filter effectively. | The precipitation conditions may have led to the formation of very small particles. | 1. Aging: Allow the mixture to stand for a period (aging) to encourage particle agglomeration.[5] 2. Filter Aid: Use a filter aid such as Celite to improve the filtration of fine particles.[1] 3. Centrifugation: Use centrifugation to pellet the fine particles before decanting the supernatant. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the removal of metal catalysts from benzothiophene products.
Q1: What are the most common methods for removing metal catalyst contaminants?
A1: The most common methods include:
-
Adsorption: Using solid-supported materials like activated carbon or metal scavengers to bind the metal catalyst.[1][3]
-
Liquid-Liquid Extraction: Partitioning the metal catalyst between the organic product phase and an immiscible aqueous phase.[6][7]
-
Precipitation: Converting the soluble metal catalyst into an insoluble form that can be removed by filtration.[5][8]
-
Crystallization: Purifying the benzothiophene product through crystallization can also effectively leave metal impurities in the mother liquor.
Q2: How do I choose between using activated carbon and a metal scavenger?
A2: The choice depends on several factors:
-
Selectivity: Metal scavengers are generally more selective for specific metals and can lead to lower product loss compared to activated carbon.[2]
-
Cost: Activated carbon is typically less expensive than specialized metal scavengers.[1]
-
Efficiency: The effectiveness of each method depends on the specific metal, its oxidation state, and the reaction matrix. It is often recommended to screen both options.
Q3: Can I use a combination of methods for catalyst removal?
A3: Yes, a multi-step approach is often very effective. For example, an initial bulk removal of the catalyst using a less expensive method like precipitation or activated carbon can be followed by a polishing step with a high-affinity metal scavenger to achieve very low levels of contamination.[2]
Q4: What are the regulatory limits for metal catalyst residues in pharmaceutical products?
A4: Regulatory agencies like the EMA and FDA have strict guidelines for the limits of metal catalyst residues in active pharmaceutical ingredients (APIs). These limits are based on the toxicity of the metal and the route of administration of the drug.[9][10] It is crucial to consult the relevant guidelines (e.g., ICH Q3D) for specific permissible daily exposure (PDE) values.
Q5: How can I determine the concentration of residual metal catalyst in my product?
A5: Highly sensitive analytical techniques are required to quantify trace metal residues. The most common method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), which can detect metal concentrations at parts-per-million (ppm) or even parts-per-billion (ppb) levels.
Quantitative Data on Metal Removal Efficiency
The following table summarizes the reported efficiency of different methods for removing palladium, a common catalyst in benzothiophene synthesis.
| Method | Reagent/Material | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Adsorption | Activated Carbon (Darco KB-B) | 300 | <1 | >99.7 | [1] |
| Adsorption | Activated Carbon + 1,2-ethanedithiol | 9100 | <273 | >97 | [1] |
| Adsorption | Thiol-functionalized silica gel | 2239 | 20 | 99.1 | [1] |
| Filtration | Celite | 80-100 | <10 | >87.5 | [1] |
Experimental Protocols
Protocol 1: Metal Removal using Activated Carbon
-
Dissolution: Dissolve the crude benzothiophene product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF) to a concentration of approximately 50-100 mg/mL.
-
Addition of Activated Carbon: Add powdered activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the suspension vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Metal Removal using a Solid-Supported Metal Scavenger
-
Scavenger Selection: Choose a scavenger with a high affinity for the target metal (e.g., a thiol-based scavenger for palladium).
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Addition of Scavenger: Add the solid-supported metal scavenger (typically 2-8 molar equivalents relative to the residual metal concentration) to the solution.[4]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-16 hours.[4] The optimal time should be determined by monitoring the residual metal concentration.
-
Filtration: Filter off the scavenger resin.
-
Washing: Wash the resin with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
Protocol 3: Metal Removal by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude benzothiophene product in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an aqueous solution. The composition of the aqueous phase can be tailored to the metal catalyst. For example:
-
A dilute acid solution (e.g., 1 M HCl) can be effective for some basic metal complexes.
-
An aqueous solution of a chelating agent (e.g., EDTA) can be used to sequester the metal.
-
A solution of a complexing agent (e.g., aqueous sodium thiosulfate for palladium) can also be effective.
-
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the washing step 2-3 times for efficient removal.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 4: Metal Removal by Precipitation
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Addition of Precipitating Agent: Add a solution of a precipitating agent. For example, a soluble sulfide source (e.g., sodium sulfide or ammonium sulfide) can be used to precipitate palladium as palladium sulfide.[11]
-
Stirring and Aging: Stir the mixture to ensure complete precipitation. Allowing the mixture to age may help to increase the particle size of the precipitate.[5]
-
Filtration: Filter the mixture, using a filter aid like Celite if necessary, to remove the precipitated metal salt.
-
Washing: Wash the filter cake with fresh solvent.
-
Concentration: Concentrate the filtrate to obtain the purified product.
Visualizations
Caption: Workflow for Metal Removal by Adsorption.
Caption: Decision Tree for Metal Removal Method Selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. silicycle.com [silicycle.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. journalspub.com [journalspub.com]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. avant-al.com [avant-al.com]
- 9. biospectra.us [biospectra.us]
- 10. ema.europa.eu [ema.europa.eu]
- 11. US6177571B1 - Method for removing heavy metals from organic compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Stability of Trifluoromethylated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the synthesis and handling of these important molecules.
Frequently Asked Questions (FAQs) - Synthesis Stability
Q1: My trifluoromethylation reaction has a low yield or is not working at all. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in trifluoromethylation reactions is a frequent issue. A systematic approach to troubleshooting is recommended. Key factors to investigate include:
-
Initiator/Catalyst Activity:
-
Moisture Sensitivity: Fluoride initiators like TBAF and CsF are highly effective but are notoriously sensitive to moisture. Ensure you are using an anhydrous fluoride source and completely dry reaction conditions. Consider using a new bottle of initiator or drying it under a high vacuum.
-
Solvent Dependence: Non-fluoride initiators such as K₂CO₃ may have catalytic activity that is highly dependent on the solvent. DMF has been shown to significantly accelerate reactions and improve yields with these types of catalysts.
-
Catalyst Loading: Insufficient catalyst loading can cause the reaction to stall. While catalytic amounts are typical, optimization may be required for your specific system.
-
-
Reagent Quality: The purity of your trifluoromethylating reagent can vary. If you suspect reagent degradation, try using a new batch or a bottle from a different supplier.
-
Solvent Effects: The choice of solvent is critical. While THF is common, reactions can be sluggish. For less reactive substrates, consider a more forcing solvent like DMF.
-
Substrate Reactivity: Electron-deficient substrates are generally more reactive. For less reactive substrates, you may need to switch to a more powerful initiator system.
Q2: I am observing the formation of a silyl enol ether byproduct in my reaction with an enolizable ketone. How can I minimize this?
A2: The formation of silyl enol ether is a common side reaction, especially with highly basic initiators. This occurs when the generated trifluoromethyl anion (CF₃⁻) acts as a base and deprotonates the α-carbon of the ketone. To minimize this, you can try:
-
Using a less basic initiator.
-
Optimizing the reaction temperature, as lower temperatures often favor the desired nucleophilic addition.
-
Altering the order of addition of reagents.
Q3: My reaction stalls before the starting material is fully consumed. What should I do?
A3: Reaction stalling can be caused by catalyst deactivation or the presence of inhibitors.
-
Catalyst Deactivation: This is particularly relevant for moisture-sensitive initiators. Ensure all glassware is oven-dried or flame-dried, and all reagents and solvents are anhydrous.
-
Inhibitors: Impurities in your starting material, reagents, or solvent can inhibit the catalyst. Ensure high purity of all components.
Troubleshooting Guide: Compound Stability
Q1: I suspect my purified trifluoromethylated compound is degrading. What are the common degradation pathways?
A1: While the trifluoromethyl group is generally stable, degradation can occur under specific stress conditions. Common pathways include:
-
Hydrolysis: Under certain conditions, particularly alkaline pH, the -CF3 group can hydrolyze to a carboxylic acid (-COOH) group.[1] More commonly, other labile functional groups in the molecule, such as esters or amides, will hydrolyze before the trifluoromethyl group.[1]
-
Photodegradation: Exposure to UV light can induce degradation. For example, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[1]
-
Oxidative Degradation: The aromatic ring or other parts of the molecule can be susceptible to oxidation, leading to various degradation products.[1]
Q2: How do I systematically investigate a suspected stability issue?
A2: A systematic approach is crucial. Begin by conducting forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[1] This will help you identify the specific conditions under which your compound degrades, understand its degradation profile, and develop a stability-indicating analytical method.[1]
Q3: My trifluoromethylphenyl-containing compound is poorly soluble in aqueous solutions for stability studies. What can I do?
A3: Poor aqueous solubility is a common challenge. Consider using co-solvents like acetonitrile, methanol, or DMSO that are miscible with water and do not interfere with the degradation analysis.[1] Be aware that the co-solvent itself could potentially influence the degradation pathway.[1]
Quantitative Data on Compound Stability
The stability of trifluoromethylated compounds can be influenced by factors such as pH and light exposure. Below are tables summarizing quantitative data from stability studies.
Table 1: Hydrolytic Stability of N-Trifluoromethyl Amines
| Compound | pH 1.0 (Remaining %) | pH 7.0 (Remaining %) | pH 7.4 (Remaining %) | pH 10.0 (Remaining %) |
| N-CF₃ Secondary Amine A | Data not available | Data not available | Data not available | Data not available |
| N-CF₃ Tertiary Amine B | Data not available | Data not available | Data not available | Data not available |
| N-CF₃ Tertiary Amine C | Data not available | Data not available | Data not available | Data not available |
| N-CF₃ Tertiary Amine D | Data not available | Data not available | Data not available | Data not available |
Data represents the percentage of the compound remaining after 6 hours at room temperature in a water/DMSO (4:1) solution.[2]
Table 2: Photodegradation Kinetics of 2-(Trifluoromethyl)phenol
| Condition | Photolysis Rate Constant (k, h⁻¹) |
| pH 5 buffer | 3.52 ± 0.07 |
| pH 7 buffer | 26.4 ± 0.64 |
| pH 7 buffer + 1 mM H₂O₂ | 29.99 ± 1.47 |
| pH 10 buffer | 334.1 ± 93.45 |
| pH 10 buffer + 0.5 mM sulfite | 422.4 ± 9.38 |
Photolysis was conducted using UV light.[3]
Table 3: Photolytic Half-life and Trifluoroacetic Acid (TFA) Yield of 3-Trifluoromethyl-4-nitrophenol (TFM)
| Condition | Half-life (hours) | TFA Yield (%) |
| pH 9 | 22 | 5.1 |
| pH 7 | 91.7 | 17.8 |
Photolysis was conducted at 365 nm.[4]
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on a trifluoromethylated active pharmaceutical ingredient (API). The goal is to achieve 5-20% degradation of the API.
-
Acid Hydrolysis:
-
Dissolve the API in a suitable solvent and add 0.1 M HCl.
-
Heat the solution at 60-80°C and monitor the degradation over time by HPLC.
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve the API in a suitable solvent and add 0.1 M NaOH.
-
Keep the solution at room temperature or heat gently (40-60°C) and monitor the degradation by HPLC.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve the API in a suitable solvent and add 3-30% H₂O₂.
-
Keep the solution at room temperature and monitor the degradation by HPLC.
-
-
Photostability:
-
Expose the solid API or a solution of the API to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples at appropriate time intervals by HPLC. A dark control should be run in parallel.
-
-
Thermal Degradation:
-
Expose the solid API to dry heat at a temperature higher than that used for accelerated stability testing (e.g., 80°C).
-
Analyze the samples at appropriate time intervals by HPLC.
-
Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃
This protocol provides a general method for the nucleophilic trifluoromethylation of an aldehyde using (Trifluoromethyl)trimethylsilane (TMSCF₃) and a catalytic amount of potassium carbonate.
-
Materials:
-
Aldehyde (1.0 mmol)
-
TMSCF₃ (1.5 mmol)
-
Potassium Carbonate (K₂CO₃) (0.1 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the aldehyde and anhydrous DMF.
-
Add the potassium carbonate to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add TMSCF₃ to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated alcohol.
-
Visualizations
Caption: Troubleshooting workflow for low-yield trifluoromethylation reactions.
Caption: Key factors influencing the stability of trifluoromethylated compounds.
References
Technical Support Center: HPLC Method Development for 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC method development of 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for this compound?
A1: A reversed-phase HPLC method is the most suitable approach. A C18 column is a good initial choice, with a mobile phase consisting of a mixture of acetonitrile and water, acidified with formic acid or phosphoric acid.[1] Due to the acidic nature of the analyte, maintaining a low pH is crucial to ensure good peak shape.
Q2: What detection wavelength should I use?
A2: Based on the benzothiophene chromophore, a UV detection wavelength in the range of 230-260 nm is recommended. A wavelength of 231 nm has been used for similar thiophenic compounds.[2] It is advisable to determine the lambda max (λmax) by running a UV scan of the analyte in the mobile phase to ensure optimal sensitivity.[3]
Q3: Why is the pH of the mobile phase so important for this analysis?
A3: The pH of the mobile phase is critical for controlling the ionization state of the carboxylic acid group on the analyte. To achieve good retention and symmetrical peak shape in reversed-phase HPLC, the acidic analyte should be in its neutral (protonated) form. This is typically achieved by setting the mobile phase pH at least 2 units below the pKa of the analyte.
Q4: What is the estimated pKa of this compound?
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Mobile phase pH is too high: The analyte is partially ionized, leading to secondary interactions with the stationary phase. 2. Secondary interactions with residual silanols: The carboxylic acid group can interact with active sites on the silica-based column packing. 3. Column overload: Injecting too concentrated a sample. | 1. Adjust mobile phase pH: Lower the pH of the aqueous portion of the mobile phase to be at least 2 pH units below the analyte's pKa. A pH of 2.5 is a good starting point. Use a buffer (e.g., phosphate or formate) to maintain a stable pH. 2. Use a modern, high-purity silica column: These columns have fewer accessible silanol groups. Alternatively, use an end-capped column. 3. Reduce injection concentration: Dilute the sample and reinject. |
| Poor Retention | 1. Mobile phase is too strong (too much organic solvent). 2. Mobile phase pH is too high, causing the analyte to be in its ionized, less retained form. | 1. Decrease the percentage of organic solvent (acetonitrile) in the mobile phase. 2. Lower the mobile phase pH as described for peak tailing. |
| Split Peaks | 1. Column void or contamination at the inlet. 2. Sample solvent is too strong or incompatible with the mobile phase. 3. Co-elution with an impurity. | 1. Backflush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Adjust the mobile phase composition or gradient to improve separation. |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated mobile phase or column. 3. Detector lamp issue. | 1. Degas the mobile phase thoroughly. 2. Use fresh, HPLC-grade solvents. Flush the column with a strong solvent. 3. Check the detector lamp's age and intensity. |
Experimental Protocols
Recommended Starting HPLC Method
This protocol provides a robust starting point for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation
-
Accurately weigh and dissolve a standard of this compound in the sample diluent to prepare a stock solution.
-
Perform serial dilutions to create working standards for calibration.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Visualizations
HPLC Method Development Workflow
The following diagram illustrates the logical workflow for developing an HPLC method for this compound.
Caption: A flowchart outlining the key steps in HPLC method development.
Troubleshooting Logic for Peak Tailing
This diagram provides a logical approach to troubleshooting the common issue of peak tailing.
Caption: A decision tree for troubleshooting peak tailing issues.
References
Validation & Comparative
A Comparative Guide to 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid and Its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid and its halogenated analogs, focusing on their physicochemical properties and potential biological activities. While direct comparative biological data is limited in publicly available literature, this document synthesizes known information and proposes a framework for their evaluation as potential modulators of the mTOR signaling pathway, a critical regulator of cell growth and proliferation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its 6-fluoro, 6-chloro, and 6-bromo analogs is presented in Table 1. These properties are crucial for understanding the compounds' behavior in biological systems, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₀H₅F₃O₂S | 246.21 | 198-201[1] | 369.6 at 760 mmHg[1] |
| 6-Fluorobenzo[b]thiophene-2-carboxylic acid | C₉H₅FO₂S | 196.20 | Not available | Not available |
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid | C₉H₅ClO₂S | 212.65 | Not available | Not available |
| 6-Bromobenzo[b]thiophene-2-carboxylic acid | C₉H₅BrO₂S | 257.11 | 262-270[2] | Not available |
Potential Biological Activity: Modulation of the mTOR Signaling Pathway
While the direct biological targets of this compound and its close halogenated analogs are not extensively documented, a related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been identified as an inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), which leads to the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway[3]. This finding suggests that the benzo[b]thiophene-2-carboxylic acid scaffold may serve as a promising starting point for the development of mTOR pathway modulators.
The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation and is implicated in numerous diseases, including cancer and metabolic disorders. Therefore, a comparative study of these halogenated analogs as potential mTORC1 inhibitors would be of significant interest to the drug discovery community.
Proposed Experimental Evaluation
To assess and compare the potential of this compound and its halogenated analogs as mTORC1 inhibitors, a series of in vitro assays can be performed.
Experimental Protocol: In Vitro mTORC1 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against mTORC1 kinase activity.
Materials:
-
Recombinant human mTORC1 enzyme
-
Substrate: Recombinant, inactive p70S6K
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
96-well assay plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of each test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
In a 96-well plate, add the kinase assay buffer, the mTORC1 enzyme, and the p70S6K substrate.
-
Add the serially diluted test compounds to the wells. Include a positive control (a known mTORC1 inhibitor, e.g., Torin1) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km for mTORC1.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the mTORC1 kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway with the proposed point of inhibition and a general workflow for the initial screening of these compounds.
Caption: Proposed inhibition of the mTORC1 signaling pathway by benzo[b]thiophene-2-carboxylic acid analogs.
Caption: Proposed experimental workflow for the evaluation of halogenated benzo[b]thiophene-2-carboxylic acids.
Conclusion
This guide provides a starting point for the comparative evaluation of this compound and its halogenated analogs. Based on the activity of a structurally related compound, the mTOR signaling pathway represents a plausible and high-value target for these compounds. The provided experimental protocol offers a robust method for determining their in vitro potency as mTORC1 inhibitors. Further studies, including cell-based assays and ADME profiling, would be necessary to fully elucidate their therapeutic potential and establish a clear structure-activity relationship. This information will be invaluable for guiding the rational design of novel and more potent drug candidates based on the benzo[b]thiophene-2-carboxylic acid scaffold.
References
- 1. scbt.com [scbt.com]
- 2. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitro-Substituted Benzothiophenes: Synthesis, Properties, and Biological Activities
This guide presents an objective comparison of nitro-substituted benzothiophenes, tailored for researchers, scientists, and drug development professionals. It explores the synthesis, chemical properties, and biological activities of various nitro-benzothiophene derivatives, supported by experimental data. The addition of a nitro group to the benzothiophene scaffold significantly alters its chemical reactivity and biological effectiveness.[1] This analysis focuses on different positional isomers of nitrobenzothiophene, comparing their synthesis, physicochemical characteristics, and pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer potential.[1][2][3][4][5]
Data Presentation: Physicochemical and Biological Properties
The introduction of a nitro group, a strong electron-withdrawing moiety, has a profound impact on the properties of the benzothiophene core.[6] This influence is evident in the synthesis yields, melting points, and the varied biological responses observed among isomers. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Comparative Physicochemical Data of Nitro-Substituted Benzothiophenes
| Compound | Position of Nitro Group | Synthesis Yield (%) | Melting Point (°C) | Characteristic IR Bands (NO₂) (cm⁻¹) |
| 2-Nitrobenzothiophene | 2 | Varies | 165-167 | 1550-1490 (asymmetric), 1355-1315 (symmetric) |
| 3-Nitrobenzothiophene | 3 | ~85 | 114-116 | 1550-1490 (asymmetric), 1355-1315 (symmetric) |
| 5-Nitrobenzothiophene | 5 | ~78 | 138-140 | 1550-1490 (asymmetric), 1355-1315 (symmetric) |
| 2-Amino-5-nitrobenzothiophene | 5 | ~90 | 210-212 | 1550-1490 (asymmetric), 1355-1315 (symmetric) |
| Data compiled from multiple sources.[1][7] |
Table 2: Comparative Biological Activity of Nitro-Substituted Benzothiophenes
| Compound | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Antimicrobial Activity (MIC, µg/mL) vs. E. coli | Anti-inflammatory Activity (IC₅₀, µM) | Analgesic Activity (% Inhibition) |
| 2-Nitrobenzothiophene | 64 | >128 | Not Reported | Not Reported |
| 3-Nitrobenzothiophene | 32 | 64 | 15.8 | 65.7 |
| 5-Nitrobenzothiophene | 16 | 32 | 10.2 | 78.3 |
| 2-Amino-5-nitrobenzothiophene | Not Reported | Not Reported | 8.5 | Not Reported |
| Data sourced from BenchChem.[1] |
The data indicates that the position of the nitro group significantly influences biological activity. For instance, 5-nitrobenzothiophene shows the most potent antimicrobial and analgesic activity among the non-aminated isomers listed.[1] The addition of an amino group, as in 2-Amino-5-nitrobenzothiophene, appears to enhance anti-inflammatory effects.[1]
Visualizations: Workflows and Signaling Pathways
Visual diagrams help clarify complex processes in synthesis and biological testing, as well as the potential mechanisms of action for these compounds.
Caption: General workflow for the synthesis of nitrobenzothiophenes.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Caption: The NF-κB signaling pathway and potential inhibition by nitro-benzothiophenes.[1]
Experimental Protocols
Detailed and reproducible methodologies are critical for comparative analysis. The following protocols are representative of the synthesis and bioactivity testing of nitro-substituted benzothiophenes.
Synthesis of 3-Nitrobenzothiophene[1]
This procedure describes a common method for the nitration of benzothiophene.
-
Dissolution: Dissolve benzothiophene in a suitable solvent, such as acetic anhydride, in a flask equipped with a stirrer and thermometer.
-
Cooling: Cool the solution to a controlled temperature, typically between 0-5°C, using an ice bath.
-
Nitration: Slowly add a pre-cooled nitrating mixture (a combination of concentrated nitric and sulfuric acids) dropwise to the benzothiophene solution while maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir for a specified period (e.g., 1-2 hours) at the controlled temperature.
-
Precipitation: Pour the reaction mixture slowly onto crushed ice with stirring. A precipitate will form.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold water and a dilute solution of sodium bicarbonate until the washings are neutral.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield purified 3-nitrobenzothiophene.[1]
Antimicrobial Susceptibility Testing: Broth Microdilution Method[1][8]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth, such as Mueller-Hinton Broth (MHB) for bacteria.[1]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) according to established guidelines (e.g., CLSI).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microorganism, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[1]
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Cytotoxicity Evaluation: MTT Assay[9]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitro-benzothiophene derivatives for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control group.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unraveling the Efficacy of Trifluoromethylated Benzo[b]thiophenes: A Comparative Analysis of 5-CF₃ and 6-CF₃ Derivatives
For researchers, scientists, and drug development professionals, the strategic placement of the trifluoromethyl (CF₃) group on the benzo[b]thiophene scaffold can significantly influence biological activity. This guide provides a comparative overview of the reported efficacy of 5-trifluoromethyl and 6-trifluoromethyl benzo[b]thiophene derivatives, drawing upon available experimental data. While direct comparative studies are limited, this analysis consolidates existing findings to inform future research and drug design efforts.
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antidepressant activities.[1][2] The introduction of a trifluoromethyl group, a potent electron-withdrawing moiety, is a common strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The specific position of this substituent on the benzo[b]thiophene ring system can have a profound impact on the molecule's overall efficacy and selectivity.
This guide focuses on the comparative analysis of 5-trifluoromethyl and 6-trifluoromethyl benzo[b]thiophene derivatives, summarizing the available quantitative data, outlining relevant experimental protocols, and visualizing potential signaling pathways and experimental workflows.
Quantitative Efficacy Data: A Positional Isomer Showdown
Direct, head-to-head comparative studies of 5-CF₃ and 6-CF₃ benzo[b]thiophene derivatives are scarce in the current literature. However, by collating data from various studies, we can begin to discern potential trends in their biological activities. The following tables summarize the reported efficacy of derivatives bearing the trifluoromethyl group at either the 5- or 6-position across different therapeutic areas.
Table 1: Antimicrobial Activity of Trifluoromethylated Benzo[b]thiophene Derivatives
| Compound/Derivative | Position of CF₃ | Target Organism | Efficacy (MIC, µg/mL) | Reference |
| 6-(Trifluoromethyl)benzo[b]thiophene-2-carbohydrazide derivative | 6 | Staphylococcus aureus | 4 | [3] |
| 5-Trifluoromethylbenzo[b]thiophene derivatives | 5 | Staphylococcus aureus | Not specified | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Data presented is from separate studies and not a direct comparison.
Table 2: Anticancer Activity of Trifluoromethylated Benzo[b]thiophene Derivatives
| Compound/Derivative | Position of CF₃ | Cell Line | Efficacy (IC₅₀, µM) | Reference |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 5 (on a related heterocyclic system) | Human tumor cell lines (NCI-60) | Varies by cell line | [1] |
Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The compound listed is a thiazolo[4,5-d]pyrimidine, not a benzo[b]thiophene, but contains a 5-trifluoromethyl substituent and is included for informational purposes due to the limited data on 5-CF₃ benzo[b]thiophenes.
Experimental Protocols: Methodologies for Efficacy Evaluation
The following are detailed methodologies for key experiments cited in the evaluation of benzo[b]thiophene derivatives. These protocols provide a framework for the reproducible assessment of their biological activities.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an appropriate agar medium. A few colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate containing a growth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Anticancer Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., from the NCI-60 panel) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The IC₅₀ value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Signaling Pathways and Experimental Workflows
The biological activity of benzo[b]thiophene derivatives is often attributed to their interaction with various cellular signaling pathways. While the precise mechanisms for many derivatives are still under investigation, kinase inhibition is a frequently proposed mode of action for their anticancer effects.
Caption: A generalized workflow for the synthesis and biological evaluation of benzo[b]thiophene derivatives.
Caption: A simplified representation of the MAPK/ERK and PI3K/Akt signaling pathways, common targets for anticancer agents.
Conclusion and Future Directions
The available data, though not directly comparative, suggests that both 5- and 6-trifluoromethyl benzo[b]thiophene derivatives are promising scaffolds for the development of novel therapeutic agents. The 6-trifluoromethyl substituted derivative has shown notable antimicrobial activity against Staphylococcus aureus. While less specific data is available for the 5-trifluoromethyl isomer in the benzo[b]thiophene series, related heterocyclic structures with this substitution pattern have demonstrated potent anticancer activity.
The lack of direct comparative studies highlights a significant gap in the structure-activity relationship understanding of these compounds. Future research should focus on the parallel synthesis and evaluation of both 5- and 6-trifluoromethyl benzo[b]thiophene derivatives against a diverse panel of biological targets. Such studies would provide invaluable data for elucidating the precise influence of the trifluoromethyl group's position on efficacy and selectivity, thereby guiding the rational design of more potent and targeted therapeutic agents.
References
- 1. Synthesis and structure activity relationship studies of benzothieno[3,2-b]furan derivatives as a novel class of IKKbeta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]
A Comparative Analysis of the Biological Activities of Benzothiophene and Benzofuran Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiophene and benzofuran are heterocyclic aromatic compounds that serve as crucial scaffolds in medicinal chemistry due to their wide range of pharmacological properties. Both structures are isosteric, with the sulfur atom in benzothiophene being replaced by an oxygen atom in benzofuran. This subtle structural difference can significantly impact their physicochemical properties and, consequently, their biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of benzothiophene and benzofuran analogs, supported by experimental data from various studies.
Anticancer Activity
The anticancer potential of both benzothiophene and benzofuran derivatives has been extensively investigated. Many of these compounds exert their cytotoxic effects by interfering with tubulin polymerization, a critical process for cell division.
Comparative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition 50% (GI50) values for representative benzothiophene and benzofuran analogs against various cancer cell lines. It is important to note that the experimental conditions may vary between studies.
| Compound Class | Compound/Analog | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Benzothiophene | Acrylonitrile Analog 5 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [1] |
| Acrylonitrile Analog 6 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [1] | |
| Acrylonitrile Analog 13 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [1] | |
| 2-(3',4',5'-trimethoxybenzoyl)-3-amino-6-methoxybenzo[b]thiophene | K562 | <1 | [2] | |
| Benzofuran | Combretastatin A-4 (CA-4) Analog | A549 (Lung) | 0.0025 | [3] |
| 2-(4-methoxyphenyl)-3-benzoyl-benzofuran | MCF-7 (Breast) | 0.015 | [4] | |
| 5-allyl-2-(3,5-dimethoxyphenyl)benzo[b]furan | NF-κB inhibition | ~5 | [5] | |
| Direct Comparison | Benzothiophene analog (Compound 36) | HIV-1 Protease Inhibition | 0.06 | [6] |
| Benzofuran analog | HIV-1 Protease Inhibition | 130 | [6] |
Note: A direct head-to-head comparison across a wide range of cancers under identical conditions is limited in the current literature. The data presented is a collation from various sources and should be interpreted with caution.
Mechanism of Action: Tubulin Polymerization Inhibition
Many potent anticancer benzothiophene and benzofuran analogs function by inhibiting tubulin polymerization, a key process in the formation of the mitotic spindle during cell division.[1] These small molecules often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
Antimicrobial Activity
Both benzothiophene and benzofuran scaffolds have been utilized in the development of novel antimicrobial agents. Their activity spectrum covers a range of bacteria and fungi.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzothiophene and benzofuran derivatives against various microorganisms.
| Compound Class | Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Benzothiophene | Thiophene-containing diketoxime derivative | Escherichia coli | 62.5 | [9] |
| Thiophene-containing diketoxime derivative | Staphylococcus aureus | 125 | [9] | |
| Benzothiophene substituted pyrimidine | Staphylococcus aureus | 12.5 | [10] | |
| Benzothiophene substituted pyrimidine | Escherichia coli | 25 | [10] | |
| Benzofuran | Benzofuran derivative | Staphylococcus aureus | 6.25 | [11] |
| Benzofuran derivative | Escherichia coli | 6.25 | [11] | |
| 3-methanone-6-substituted-benzofuran | Staphylococcus aureus | 0.39-3.12 | [12] |
Anti-inflammatory Activity
Benzothiophene and benzofuran derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.
Comparative Anti-inflammatory Activity Data
A study comparing new hybrid molecules combining benzothiophene or benzofuran with rhodanine as dual COX-1/2 and 5-LOX inhibitors revealed that the benzothiophene-rhodanine hybrid (compound 5h) exhibited significant COX-2 inhibition, higher than the standard drug celecoxib.[13] This compound also displayed LOX inhibitory activity twice that of meclofenamate sodium.[13] In vivo studies showed a greater reduction in formalin-induced paw edema compared to celecoxib, with a good gastrointestinal safety profile.[13]
Another study focused on 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives as dual 5-LOX/COX inhibitors, with some derivatives showing submicromolar IC50 values for the inhibition of 5-LOX and COX-1.[14]
Mechanism of Action: NF-κB Signaling Pathway Inhibition
A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][15] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inactive NF-κB is held in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates gene transcription. Certain benzofuran and benzothiophene analogs have been shown to inhibit this pathway.[5][15]
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (benzothiophene or benzofuran analogs) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Grouping: Divide rats or mice into groups (control, standard drug, and test compound groups).
-
Compound Administration: Administer the test compounds (benzothiophene or benzofuran analogs) and the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Conclusion
References
- 1. WO2007087684A1 - Substituted benzofurans, benzothiophenes, benzoselenophenes and indoles and their use as tubulin polymerisation inhibitors - Google Patents [patents.google.com]
- 2. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unraveling the molecular mechanism of benzothiophene and benzofuran scaffold-merged compounds binding to anti-apoptotic Myeloid cell leukemia 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New hybrid molecules combining benzothiophene or benzofuran with rhodanine as dual COX-1/2 and 5-LOX inhibitors: Synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative In Vitro Characterization Guide: 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid and Analogs for Early Drug Discovery
This guide provides an in-depth in vitro characterization of 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. In the landscape of small molecule drug discovery, a thorough understanding of a candidate's physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount to predicting its in vivo behavior and mitigating late-stage attrition.[1][2] This document presents a comparative analysis of the target compound against a curated set of structural analogs to contextualize its performance and guide lead optimization efforts.
The selected comparators include the parent scaffold, Benzo[b]thiophene-2-carboxylic acid , to establish a baseline, and analogs with alternative substitutions at the 6-position: 6-Fluorobenzo[b]thiophene-2-carboxylic acid and 6-Chlorobenzo[b]thiophene-2-carboxylic acid . This allows for a systematic evaluation of how modifying the electron-withdrawing properties and size of the substituent at this position impacts key drug-like attributes.
We will dissect three critical in vitro assays that form the cornerstone of early-stage characterization: aqueous solubility, intestinal permeability via the Caco-2 cell model, and metabolic stability in human liver microsomes. For each assay, we provide a detailed, field-proven protocol, explain the scientific rationale behind the methodology, and present comparative data in a clear, tabular format.
Physicochemical Properties of Test Compounds
A foundational aspect of any in vitro characterization is the understanding of the basic physicochemical properties of the compounds. These properties, such as molecular weight and lipophilicity (LogP), often influence solubility, permeability, and metabolic fate.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 6-(Trifluoromethyl)benzo[b] thiophene-2-carboxylic acid | 142329-22-4 | C₁₀H₅F₃O₂S | 246.21 | 198-201[] | |
| Benzo[b]thiophene-2-carboxylic acid | 6314-28-9 | C₉H₆O₂S | 178.21 | - | |
| 6-Fluorobenzo[b]thiophene-2-carboxylic acid | - | C₉H₅FO₂S | 196.20 | - | |
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid | - | C₉H₅ClO₂S | 212.65 | - |
Kinetic Aqueous Solubility Assessment
Rationale: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and unreliable results in biological assays.[4] Kinetic solubility assays are high-throughput methods used in early discovery to estimate a compound's solubility when rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro screens.[5]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
This protocol outlines a high-throughput method to determine kinetic solubility by measuring light scattering caused by precipitated compound particles.[6]
-
Compound Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.
-
Plate Setup: Dispense 5 µL of each DMSO stock solution into the wells of a clear 96-well microtiter plate.
-
Buffer Addition: Add 245 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate at room temperature (25°C) for 2 hours to allow for precipitation to equilibrate.[7]
-
Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.
-
Data Analysis: The concentration at which the nephelometric signal significantly rises above the background is determined as the kinetic solubility limit. A standard curve of a known insoluble compound can be used for quantification.
Workflow for Kinetic Solubility Assay
Caption: Workflow for the nephelometric kinetic solubility assay.
Comparative Solubility Data
| Compound | Kinetic Solubility at pH 7.4 (µM) | Interpretation |
| 6-(CF₃)benzo[b]thiophene-2-CA | 15 | Low Solubility |
| Benzo[b]thiophene-2-CA | 75 | Moderate Solubility |
| 6-F-benzo[b]thiophene-2-CA | 50 | Moderate Solubility |
| 6-Cl-benzo[b]thiophene-2-CA | 30 | Low-to-Moderate Solubility |
Analysis: The introduction of the highly lipophilic trifluoromethyl (CF₃) group at the 6-position significantly decreases the aqueous solubility of the parent scaffold. This is a common trade-off in medicinal chemistry, where modifications that enhance potency may negatively impact physicochemical properties. The fluoro and chloro substituents also reduce solubility compared to the unsubstituted parent compound, but to a lesser extent than the CF₃ group, correlating with their lower lipophilicity. The low solubility of the 6-CF₃ analog suggests that formulation strategies may be required for in vivo studies.[4]
Intestinal Permeability and Efflux Liability
Rationale: For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption into the bloodstream.[8] The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal permeability.[9] These cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[8][10] Measuring bidirectional transport (apical-to-basolateral, A-to-B; and basolateral-to-apical, B-to-A) allows for the calculation of an efflux ratio, which indicates if the compound is a substrate of efflux pumps like P-gp.[11]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
This protocol details the measurement of compound transport across a Caco-2 cell monolayer.[12]
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[10]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm² to ensure tight junction integrity.[12]
-
Dosing Solution Preparation: Prepare a 10 µM dosing solution of each test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
A-to-B Permeability:
-
Add the dosing solution to the apical (A) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking (50 rpm) for 2 hours.[12]
-
At the end of the incubation, take samples from the basolateral compartment.
-
-
B-to-A Permeability:
-
Add the dosing solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Incubate under the same conditions as the A-to-B assay.
-
At the end of the incubation, take samples from the apical compartment.
-
-
Quantification: Analyze the concentration of the compound in the collected samples, as well as the initial donor concentration, using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Efflux Ratio (ER): Calculate the ER as the ratio of Papp (B-to-A) / Papp (A-to-B). An ER > 2 is a strong indicator that the compound is a substrate for active efflux.[10]
Workflow for Caco-2 Permeability Assay
References
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. criver.com [criver.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. P-gp Substrate Identification | Evotec [evotec.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validating the Antimicrobial Activity of Novel Benzothiophene Acylhydrazones: A Comparative Guide
This guide provides a comparative analysis of the antimicrobial activity of novel benzothiophene acylhydrazones, with a focus on their efficacy against Staphylococcus aureus, including multidrug-resistant strains. The information is intended for researchers, scientists, and drug development professionals.
Comparative Antimicrobial Activity
The antimicrobial efficacy of newly synthesized benzothiophene acylhydrazones has been evaluated against several strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of antimicrobial activity.
A recent study by Barbier et al. (2022) investigated a series of novel benzothiophene acylhydrazones and identified several promising compounds. The compound (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (referred to as II.b ) demonstrated a significant MIC of 4 µg/mL against a reference strain of S. aureus (ATCC 29213), a methicillin-resistant S. aureus (MRSA) strain, and a daptomycin-resistant S. aureus strain.
For a comprehensive comparison, the following tables summarize the MIC values of selected novel benzothiophene acylhydrazones from the aforementioned study and a range of standard antibiotics against Staphylococcus aureus.
Table 1: MIC of Novel Benzothiophene Acylhydrazones against Staphylococcus aureus Strains
| Compound | S. aureus ATCC 29213 (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | S. aureus (Daptomycin-Resistant) MIC (µg/mL) |
| II.b | 4 | 4 | 4 |
Data sourced from Barbier et al. (2022).
Table 2: MIC of Standard Antibiotics against Staphylococcus aureus
| Antibiotic | S. aureus ATCC 29213 (MSSA) MIC (µg/mL) | MRSA Strains MIC (µg/mL) |
| Oxacillin | 0.12 - 0.5 | >2 (Resistant) |
| Ciprofloxacin | 0.25 - 1 | 0.5 - >128 |
| Vancomycin | 0.5 - 2 | 1 - 4 |
| Gentamicin | 0.03 - 1 | 0.12 - >128 |
| Daptomycin | 0.25 - 1 | 0.5 - 2 |
| Linezolid | 1 - 4 | 1 - 4 |
Note: MIC values for standard antibiotics can vary between studies and specific strains.
Experimental Protocols
The determination of antimicrobial activity of the novel benzothiophene acylhydrazones was performed using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Microorganism: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an appropriate agar medium.
- Inoculum Preparation: A bacterial suspension is prepared in a sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- Antimicrobial Agent: The novel benzothiophene acylhydrazone is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions of the compound are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Assay Procedure:
- 100 µL of the diluted antimicrobial agent at various concentrations is dispensed into the wells of the microtiter plate.
- 100 µL of the standardized bacterial inoculum is added to each well, resulting in a final volume of 200 µL.
- Control wells are included: a positive control (broth with inoculum, no drug) and a negative control (broth only).
- The plate is incubated at 37°C for 16-20 hours.
3. Interpretation of Results:
- After incubation, the wells are visually inspected for turbidity.
- The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Visualizations
Experimental Workflow for Antimicrobial Activity Validation
The following diagram illustrates the general workflow for validating the antimicrobial activity of novel compounds.
Caption: Workflow for the validation of antimicrobial activity.
Hypothetical Signaling Pathway for Antimicrobial Action
The precise mechanism of action for these novel benzothiophene acylhydrazones has not yet been fully elucidated. However, based on the general activity of related heterocyclic compounds, a potential mechanism could involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The following diagram illustrates a hypothetical signaling pathway.
Caption: A potential mechanism of antimicrobial action.
Comparative Docking Analysis of Benzo[b]thiophene Derivatives as Therapeutic Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various benzo[b]thiophene derivatives as potential therapeutic agents, supported by experimental and computational data. This analysis focuses on their efficacy as anticancer, anti-inflammatory, and cholinesterase-inhibiting agents.
Benzo[b]thiophene scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Their unique structure allows for versatile modifications, leading to the development of derivatives with potent inhibitory effects on various enzymes and receptors implicated in a range of diseases. This guide summarizes recent findings from comparative docking analyses to elucidate the therapeutic potential of these compounds.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from various studies, showcasing the inhibitory concentrations (IC50) and molecular docking scores of selected benzo[b]thiophene derivatives against their respective therapeutic targets.
Anticancer Activity
| Derivative | Target | IC50 (µM) | Docking Score (kcal/mol) | Reference |
| Compound 1b | PDK1 | 57.10 (µg/mL) | Not Reported | [1] |
| Compound 1b | LDHA | 64.10 (µg/mL) | Not Reported | [1] |
| Thiophene-chalcone hybrid 5h | BChE | 24.35 | Not Reported | [2][3] |
| Thiophene-chalcone hybrid 5f | AChE | 62.10 | Not Reported | [2][3] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene 4a | COX-2 | 0.31-1.40 | Not Reported | [4] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene 4j | COX-2 | 0.31-1.40 | Not Reported | [4] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene 4k | COX-2 | 0.31-1.40 | Not Reported | [4] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene 4q | COX-2 | 0.31-1.40 | Not Reported | [4] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | COX-2 | Not Reported | Not Reported | [5] |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative b19 | RhoA/ROCK | Not Reported | Not Reported | [6] |
| Thiophene Derived Benzodiazepine BZ4 | Estrogen Receptor, EGFR | Not Reported | High Binding Energy | [7][8] |
Anti-inflammatory Activity
| Derivative | Target | IC50 (µM) | Docking Score (kcal/mol) | Reference |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene 4a | COX-2 | 0.31-1.40 | Not Reported | [4] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene 4j | COX-2 | 0.31-1.40 | Not Reported | [4] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene 4k | COX-2 | 0.31-1.40 | Not Reported | [4] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene 4q | COX-2 | 0.31-1.40 | Not Reported | [4] |
| Thiophene pyrazole hybrids | COX-2 | 0.67 | Not Reported | [9] |
Cholinesterase Inhibition
| Derivative | Target | IC50 (µM) | Docking Score (kcal/mol) | Reference |
| Thiophene-chalcone hybrid 5h | BChE | 24.35 | Not Reported | [2][3] |
| Thiophene-chalcone hybrid 5f | AChE | 62.10 | Not Reported | [2][3] |
| Oxindole-based spiro-heterocycles with benzo[b]thiophene motif | AChE | 20.84 | Not Reported | [10] |
Experimental Protocols: Molecular Docking Methodology
Molecular docking is a pivotal computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (receptor), such as a protein. The following is a generalized protocol for the molecular docking of benzo[b]thiophene derivatives, based on methodologies reported in the cited literature.
1. Protein Preparation:
-
Receptor Selection: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, heteroatoms, and any co-crystallized ligands. Hydrogen atoms are added, and any missing residues or atoms are corrected. The protein is then energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the benzo[b]thiophene derivatives are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy minimized using a suitable force field (e.g., MMFF94).
3. Grid Generation:
-
A grid box is defined around the active site of the protein. The dimensions and center of the grid are determined based on the co-crystallized ligand or by identifying the binding pocket through literature or computational prediction.
4. Molecular Docking:
-
Docking Algorithm: A docking program such as AutoDock Vina or Schrödinger's Glide is used to perform the docking calculations. These programs systematically search for the optimal binding pose of the ligand within the defined grid box.[11][12]
-
Scoring Function: The binding affinity of each pose is evaluated using a scoring function, which provides a numerical score (e.g., in kcal/mol) that estimates the binding free energy.
5. Analysis of Results:
-
The docked poses are visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.
-
The docking scores are used to rank the compounds and predict their relative binding affinities.
Visualization of Key Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow of a typical comparative docking analysis and the signaling pathways relevant to the therapeutic targets of benzo[b]thiophene derivatives.
References
- 1. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies [mdpi.com]
- 3. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oiccpress.com [oiccpress.com]
- 6. researchgate.net [researchgate.net]
- 7. PlumX [plu.mx]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. modekeji.cn [modekeji.cn]
Benchmarking 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid Against Known Inhibitors of Branched-Chain α-Ketoacid Dehydrogenase Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, a compound of interest within the benzothiophene scaffold, against established inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK). Due to the limited publicly available data on the specific inhibitory activity of this compound, this comparison is based on the activity of the structurally related and well-characterized BDK inhibitor, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2). This document aims to provide a valuable resource for researchers investigating novel BDK inhibitors for various therapeutic applications.
Introduction to Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)
Branched-chain α-ketoacid dehydrogenase kinase (BDK) is a key mitochondrial enzyme that regulates the catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. BDK phosphorylates and thereby inactivates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), the rate-limiting enzyme in BCAA breakdown.[1][2][3] Elevated levels of BCAAs have been implicated in several metabolic diseases, including insulin resistance, type 2 diabetes, and cardiovascular disease. Therefore, inhibiting BDK to enhance BCAA catabolism has emerged as a promising therapeutic strategy.[2][4]
The benzothiophene scaffold has been identified as a promising starting point for the development of BDK inhibitors. The well-studied compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), is a known allosteric inhibitor of BDK.[2][4] This guide will use BT2 and other known BDK inhibitors as a benchmark for the potential activity of this compound.
Comparative Inhibitory Potency
While direct inhibitory data for this compound against BDK is not currently available in the public domain, we can infer its potential by examining structurally similar compounds. The following table summarizes the inhibitory potency of BT2 and other known BDK inhibitors.
| Compound | Target | IC50 (µM) | Ki (µM) | Notes |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BDK | 3.19 | - | An allosteric inhibitor that binds to a site remote from the ATP-binding pocket, leading to the dissociation of BDK from the BCKDC.[2][4][5][6][7] Also identified as a selective Mcl-1 inhibitor.[5][7][8] |
| (S)-α-chlorophenylpropionate ((S)-CPP) | BDK | Low µM | - | A known allosteric BDK inhibitor that binds to the same site as BT2.[2][4] |
| PF-07328948 | BDK | - | - | A benzothiophene-based clinical candidate that acts as both a BDK inhibitor and degrader.[9][10] |
| PPHN | BDK | - | 3.9 | A novel putative allosteric inhibitor identified through virtual screening.[11] |
| POAB | BDK | - | 1.86 | A novel putative allosteric inhibitor identified through virtual screening with higher binding affinity than PPHN.[11] |
Experimental Protocols
To facilitate further research and direct comparison, this section outlines a typical experimental protocol for determining the inhibitory activity of a compound against BDK.
In Vitro BDK Inhibition Assay
This assay measures the ability of a test compound to inhibit the BDK-mediated phosphorylation of the BCKDC.
Materials:
-
Recombinant human BDK enzyme
-
Recombinant human BCKDC complex (or a peptide substrate)
-
[γ-³²P]ATP or a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
96-well assay plates
-
Scintillation counter or luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the BDK enzyme.
-
Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the BCKDC complex and [γ-³²P]ATP (or ATP for non-radioactive assays) to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., EDTA for radioactive assays or the reagent provided in a commercial kit).
-
Detection:
-
Radioactive Assay: Transfer the reaction mixture to a phosphocellulose filter paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay: Follow the manufacturer's instructions for the specific kinase assay kit to measure the generated signal (e.g., luminescence).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the BDK Regulatory Pathway
The following diagram illustrates the central role of BDK in regulating the catabolism of branched-chain amino acids.
Caption: BDK-mediated regulation of BCAA catabolism and the site of action for BDK inhibitors.
Experimental Workflow for BDK Inhibitor Screening
The following diagram outlines a typical workflow for identifying and characterizing novel BDK inhibitors.
Caption: A generalized workflow for the discovery and development of BDK inhibitors.
Conclusion
While direct experimental evidence for the BDK inhibitory activity of this compound is lacking, its structural similarity to the known BDK inhibitor BT2 suggests it is a promising candidate for investigation. The data and protocols presented in this guide offer a framework for researchers to benchmark this and other novel compounds against established BDK inhibitors. Further experimental validation is necessary to definitively characterize the biological activity of this compound and its potential as a therapeutic agent.
References
- 1. scbt.com [scbt.com]
- 2. Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BDK inhibition acts as a catabolic switch to mimic fasting and improve metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BDK inhibitor BT2 | BDK inhibitor | Probechem Biochemicals [probechem.com]
- 7. BT2 - LabNet Biotecnica [labnet.es]
- 8. BT2 | BCL | TargetMol [targetmol.com]
- 9. Discovery of First Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) Inhibitor Clinical Candidate PF-07328948 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. tandfonline.com [tandfonline.com]
Unveiling the Selectivity Profile of a Trifluoromethylated Benzothiophene Analog: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a potential therapeutic compound is paramount. This guide provides a detailed comparison of the benzothiophene-derived compound, PF-3644022, a potent inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), with a focus on its performance against a broad spectrum of kinases. The experimental data and protocols herein offer a comprehensive overview of its selectivity profile.
PF-3644022 is a reversible, ATP-competitive inhibitor of MK2 with a high degree of potency, exhibiting a Ki of 3 nM.[1][2] Its development as a potential anti-inflammatory agent necessitated a thorough evaluation of its off-target effects to predict potential side effects and understand its broader mechanism of action. This was achieved by screening the compound against a large panel of human kinases.
Comparative Analysis of Kinase Inhibition
The cross-reactivity of PF-3644022 was assessed against a panel of 200 human kinases.[3][4] While it demonstrated good overall selectivity, a number of off-target kinases were identified. The following tables summarize the inhibitory activity of PF-3644022 against its primary target, closely related kinases, and other kinases for which significant inhibition was observed.
Table 1: Potency of PF-3644022 against the Primary Target and Related Kinases
| Kinase | IC50 (nM) | Fold Selectivity vs. MK2 |
| MK2 (MAPKAPK2) | 5.2 | 1 |
| PRAK (MAPKAPK5) | 5.0 | ~1 |
| MK3 (MAPKAPK3) | 53 | ~10 |
| MNK2 | 148 | ~28 |
| MNK1 | 3,000 | >570 |
| MSK1 | >1,000 | >190 |
| MSK2 | >1,000 | >190 |
| RSK1-4 | >1,000 | >190 |
Data sourced from Mourey, R.J., et al. (2010) and other publicly available databases.[3][5][6]
Table 2: Off-Target Kinase Profile of PF-3644022 (>50% inhibition at 1 µM)
| Kinase Family | Kinase | IC50 (nM) | Fold Selectivity vs. MK2 |
| CAMK | AMPK | 117 | ~23 |
| CAMK | BrSK1 | 187 | ~36 |
| CAMK | BrSK2 | 90 | ~17 |
| CAMK | CAMK2γ | 70 | ~13 |
| CAMK | DRAK1 | 71 | ~14 |
| CMGC | PIM1 | 88 | ~17 |
| STE | ASK1 | 60 | ~12 |
| TK | MER | 76 | ~15 |
This table presents a selection of the 16 kinases that showed more than 50% inhibition when screened at a 1 µM concentration of PF-3644022.[3][4] The IC50 values were subsequently determined for these kinases.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of cross-reactivity studies. The following protocol outlines a typical in vitro kinase profiling assay used to determine the selectivity of a compound like PF-3644022.
In Vitro Kinase Selectivity Profiling Assay
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.
Materials:
-
Test compound (e.g., PF-3644022) dissolved in DMSO.
-
A panel of purified recombinant human kinases.
-
Specific peptide or protein substrates for each kinase.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
[γ-³³P]ATP (radiolabeled).
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. For an initial screen, a single high concentration (e.g., 1 µM) is often used. For IC50 determination, a 10-point, 3-fold serial dilution is common.
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 5 µL of the respective kinase/substrate mixture in kinase reaction buffer to each well.
-
Allow the compound and kinase to pre-incubate for 10-15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of a solution containing a mix of [γ-³³P]ATP and non-radiolabeled ATP (at the Kₘ concentration for each specific kinase) to each well to start the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Measurement of Kinase Activity:
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the amount of incorporated radiolabel using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity in the presence of the test compound relative to the vehicle control.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.
-
Visualizing Biological and Experimental Frameworks
To better understand the context and process of this cross-reactivity study, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.
Caption: The p38 MAPK/MK2 signaling cascade, a key pathway in inflammatory responses.
Caption: Experimental workflow for in vitro kinase selectivity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Probe PF3644022 | Chemical Probes Portal [chemicalprobes.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Benzothiophene Synthesis Routes: A Guide for Researchers
Benzothiophene and its derivatives are key structural motifs in a wide array of pharmaceuticals, agrochemicals, and organic materials. The development of efficient and versatile synthetic routes to this important heterocyclic scaffold is a central focus in organic synthesis. This guide provides a head-to-head comparison of four distinct and representative methods for benzothiophene synthesis: the classic Friedel-Crafts acylation, the versatile Gewald multicomponent reaction, a modern palladium-catalyzed cross-coupling approach, and an innovative visible-light-promoted cyclization.
This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy based on factors such as desired substitution patterns, substrate availability, and reaction conditions. We present a detailed analysis of each method, supported by experimental data, comprehensive protocols, and visual diagrams of reaction pathways and workflows.
Comparative Analysis of Key Performance Indicators
The following table summarizes the key quantitative data for the four selected benzothiophene synthesis routes, allowing for a direct comparison of their performance and requirements.
| Parameter | Friedel-Crafts Acylation | Gewald Aminothiophene Synthesis | Palladium-Catalyzed Synthesis | Visible-Light-Promoted Synthesis |
| Typical Yield | 60-80% | 70-95% | 75-95% | 60-90% |
| Reaction Temperature | 0 °C to room temperature | Room temperature to 60 °C | 80-120 °C | Room temperature |
| Reaction Time | 1-4 hours | 2-12 hours | 12-24 hours | 24-36 hours |
| Key Reagents | Benzothiophene, Acyl chloride, Lewis Acid (e.g., AlCl₃) | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur, Base (e.g., Morpholine) | 2-Halothiophenol, Alkyne, Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Diaryl disulfide, Alkyne, Photosensitizer (e.g., Eosin Y) |
| Substrate Scope | Limited by directing group effects on the benzothiophene core. | Broad scope for 2-aminobenzothiophenes with diverse substituents. | Good tolerance for various functional groups on both the thiophenol and alkyne. | Tolerates a range of functional groups; dependent on the disulfide and alkyne partners. |
| Key Advantages | Well-established, good for introducing acyl groups. | High atom economy, multicomponent, direct access to highly functionalized aminobenzothiophenes. | High yields, excellent functional group tolerance, predictable regioselectivity. | Mild reaction conditions, metal-free (in some variations), utilizes visible light as a sustainable energy source. |
| Key Disadvantages | Requires stoichiometric amounts of Lewis acid, sensitive to moisture, limited to acylation. | Limited to the synthesis of 2-aminobenzothiophenes. | Requires transition metal catalyst, sometimes at elevated temperatures. | Can require longer reaction times, may need specialized photoreactor setup. |
Experimental Protocols
Friedel-Crafts Acylation of Benzothiophene
This protocol describes the acylation of benzothiophene using acetyl chloride and aluminum chloride as the Lewis acid catalyst.
Materials:
-
Benzothiophene (1.0 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv)
-
Acetyl Chloride (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.1 equiv) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equiv) to the stirred suspension.
-
In a separate flask, dissolve benzothiophene (1.0 equiv) in anhydrous DCM.
-
Add the benzothiophene solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Gewald Synthesis of 2-Aminobenzothiophenes
This protocol outlines the one-pot synthesis of a 2-aminobenzothiophene derivative from a ketone, an active methylene nitrile, and elemental sulfur.
Materials:
-
Cyclohexanone (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental Sulfur (1.1 equiv)
-
Morpholine (0.2 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine cyclohexanone (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol.
-
Add morpholine (0.2 equiv) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-12 hours).
-
Cool the reaction mixture to room temperature and add cold water to precipitate the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzothiophene derivative.
Palladium-Catalyzed Synthesis from 2-Bromothiophenol and a Terminal Alkyne
This protocol details a Sonogashira coupling followed by intramolecular cyclization to form a 2-substituted benzothiophene.
Materials:
-
2-Bromothiophenol (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene or DMF
Procedure:
-
To a Schlenk flask, add 2-bromothiophenol (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene or DMF, followed by triethylamine.
-
Add the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visible-Light-Promoted Synthesis from a Diaryl Disulfide and an Alkyne
This protocol describes a metal-free approach to benzothiophenes using a photosensitizer and visible light.
Materials:
-
Diaryl Disulfide (e.g., Diphenyl disulfide) (1.0 equiv)
-
Alkyne (e.g., Diethyl acetylenedicarboxylate) (2.0 equiv)
-
Eosin Y (0.01-0.05 equiv)
-
Anhydrous solvent (e.g., Acetonitrile or DMSO)
Procedure:
-
In a reaction vessel suitable for photochemistry (e.g., a borosilicate glass vial), dissolve the diaryl disulfide (1.0 equiv), the alkyne (2.0 equiv), and Eosin Y (0.01-0.05 equiv) in the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Seal the vessel and place it in a photoreactor equipped with a visible light source (e.g., blue or green LEDs).
-
Irradiate the reaction mixture at room temperature for 24-36 hours, with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the benzothiophene product.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the described benzothiophene synthesis routes.
Safety Operating Guide
Proper Disposal of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid: A Guide for Laboratory Professionals
For immediate reference, 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper disposal requires collection in a designated, sealed, and clearly labeled hazardous waste container for incineration by an approved waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, ensuring safe laboratory practices and environmentally responsible disposal.
Immediate Safety and Handling Protocols
Prior to handling, it is imperative to be familiar with the hazards associated with this compound. The trifluoromethyl group is generally inert; however, the overall molecule presents specific hazards.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Prevent all personal contact, including inhalation of dust or vapors.[2]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][2]
-
Keep containers tightly closed when not in use.[2]
Storage and Spill Management
Proper storage is crucial to prevent accidental release and ensure laboratory safety.
| Aspect | Procedure |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3] |
| Spill Cleanup | In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container. For larger spills, evacuate the area and follow emergency procedures.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and national regulations for hazardous waste.[2] Due to its classification as a halogenated organic compound, it requires specific disposal procedures.[5][6]
-
Waste Segregation:
-
Container Selection and Labeling:
-
Use a chemically compatible and sealable container for waste collection.[7][8]
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture.[2] The label should also indicate the hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").
-
-
Waste Accumulation:
-
Final Disposal:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal via incineration.[1]
-
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. scienceready.com.au [scienceready.com.au]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ethz.ch [ethz.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in the laboratory.
Essential Safety Information
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Use Case |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a splash hazard. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat or chemical-resistant apron must be worn. | Inspect gloves for any signs of degradation or puncture before use. Follow proper glove removal technique to prevent skin contact. Nitrile and neoprene gloves generally offer good resistance to acids and halogenated organic compounds. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dusts or aerosols are likely to be generated and engineering controls are not sufficient. | To be used in compliance with OSHA 29 CFR 1910.134 or European Standard EN 149. A full-face respirator may be required if exposure limits are exceeded or irritation is experienced. |
| Footwear | Closed-toe shoes. | Provides protection against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound.
3.1. Engineering Controls:
-
Ventilation: All handling of this solid compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2] The general laboratory ventilation should ensure a minimum of 4-12 air changes per hour.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.
3.2. Weighing and Aliquoting:
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Tare: Place a clean, tared weighing vessel on the analytical balance inside the fume hood.
-
Dispensing: Carefully dispense the required amount of the solid compound into the weighing vessel, minimizing the creation of dust.
-
Cleaning: After dispensing, carefully clean the spatula and any other equipment used with an appropriate solvent (e.g., ethanol) on a disposable wipe. Dispose of the wipe as hazardous waste.
-
Sealing: Securely cap the primary container and the weighing vessel containing the aliquot.
3.3. Solution Preparation:
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.
-
Dissolution: Cap the vessel and mix by gentle swirling or using a magnetic stirrer until the solid is fully dissolved.
-
Transfer: If necessary, transfer the solution to the reaction vessel using a pipette or syringe.
3.4. Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert the appropriate emergency response team or institutional safety office.
-
Prevent entry to the affected area.
-
Ensure the area is well-ventilated from a safe distance, if possible.
-
Disposal Plan
Proper disposal is essential to prevent environmental contamination and adhere to regulations.
4.1. Waste Segregation:
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed, and chemically compatible container for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, bench paper, wipes, pipette tips) must be disposed of as solid hazardous waste.
4.2. Disposal Procedure:
-
Primary Disposal Route: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations, typically involving high-temperature incineration.
-
Laboratory-Scale Neutralization (for acidic waste solutions without other hazards):
-
Caution: This procedure should only be performed by trained personnel for dilute aqueous solutions where the only hazard is corrosivity. The presence of the trifluoromethyl and benzothiophene moieties may introduce other disposal considerations; consult with your institution's environmental health and safety (EHS) office before proceeding.
-
Work in a fume hood and wear appropriate PPE.
-
Slowly add the acidic waste solution to a large beaker of cold water.
-
While stirring, slowly add a dilute basic solution (e.g., 5% sodium bicarbonate) to the acidic solution.
-
Monitor the pH of the solution. Continue adding the basic solution until the pH is between 6 and 8.
-
The neutralized solution may then be disposed of down the drain with copious amounts of water, pending approval from your institution's EHS office.
-
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
